Prmt5-IN-33
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H24BrN5O3S |
|---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
[4-[[(1R,2S,3R,4S)-4-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-2,3-dihydroxycyclopentyl]amino]pyrimidin-5-yl]-thiophen-3-ylmethanone |
InChI |
InChI=1S/C25H24BrN5O3S/c26-18-8-14-3-1-13(7-19(14)30-24(18)27)2-4-15-9-20(23(34)22(15)33)31-25-17(10-28-12-29-25)21(32)16-5-6-35-11-16/h1,3,5-8,10-12,15,20,22-23,33-34H,2,4,9H2,(H2,27,30)(H,28,29,31)/t15-,20+,22+,23-/m0/s1 |
InChI Key |
ULTOCOVWRCTJDQ-RLTFZFDCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1NC2=NC=NC=C2C(=O)C3=CSC=C3)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N |
Canonical SMILES |
C1C(C(C(C1NC2=NC=NC=C2C(=O)C3=CSC=C3)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PRMT5 Inhibitors
Disclaimer: No specific public domain information is available for a compound designated "Prmt5-IN-33". This guide provides a comprehensive overview of the mechanism of action of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, drawing on data from various preclinical and clinical-stage compounds.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage response, and signal transduction.[1] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2] PRMT5 inhibitors are a class of small molecules designed to block the enzymatic function of PRMT5, thereby modulating downstream cellular pathways and exhibiting anti-tumor effects.[1] This document provides a detailed technical overview of the mechanism of action of PRMT5 inhibitors, supported by preclinical and clinical data, experimental methodologies, and visual representations of key pathways.
The Role of PRMT5 in Cellular Function and Oncology
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications.[3] It functions as part of a larger protein complex, often with MEP50 (Methylosome Protein 50), to recognize and methylate its substrates.[3] The downstream effects of PRMT5-mediated methylation are context-dependent and can influence:
-
Gene Expression: PRMT5 can methylate histones (e.g., H4R3, H3R8) to create repressive epigenetic marks, leading to the silencing of tumor suppressor genes.[4]
-
RNA Splicing: Methylation of spliceosomal proteins by PRMT5 is crucial for the proper functioning of the spliceosome. Inhibition of this process can lead to aberrant RNA splicing, which can be synthetically lethal in cancers with existing mutations in splicing factors.[5]
-
Signal Transduction: PRMT5 can methylate key signaling proteins, thereby modulating pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT and WNT/β-catenin pathways.[4][6][7]
-
DNA Damage Response: PRMT5 inhibition can sensitize tumor cells to DNA damaging agents like PARP inhibitors and chemotherapy.[5]
Given its multifaceted role in promoting oncogenesis, PRMT5 is overexpressed in a wide range of hematologic and solid malignancies, including lymphoma, breast cancer, lung cancer, and glioblastoma.[5]
Mechanism of Action of PRMT5 Inhibitors
PRMT5 inhibitors are designed to interfere with the catalytic activity of the enzyme. They can be broadly classified based on their binding mode:
-
SAM-Competitive Inhibitors: These molecules bind to the S-adenosylmethionine (SAM) binding pocket of PRMT5, preventing the binding of the methyl donor cofactor.
-
Substrate-Competitive Inhibitors: These inhibitors occupy the substrate-binding site, preventing the protein target from accessing the catalytic domain.
-
MTA-Cooperative Inhibitors: This newer class of inhibitors selectively targets PRMT5 in cancer cells with a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene.[8] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), which binds to PRMT5. MTA-cooperative inhibitors bind to the PRMT5-MTA complex with high affinity, leading to potent and selective inhibition in cancer cells while sparing normal cells.[8]
The inhibition of PRMT5's methyltransferase activity leads to a reduction in sDMA levels on its substrates. This has several downstream anti-cancer effects:
-
Reactivation of Tumor Suppressor Genes: By preventing the formation of repressive histone marks, PRMT5 inhibitors can lead to the re-expression of silenced tumor suppressor genes.
-
Induction of Apoptosis: Disruption of critical cellular processes, such as RNA splicing and key survival signaling pathways, can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: PRMT5 is involved in cell cycle progression, and its inhibition can lead to cell cycle arrest.[4]
-
Synthetic Lethality: In cancers with specific mutations (e.g., in splicing factors or MTAP deletion), the inhibition of PRMT5 can create a synthetic lethal phenotype, where the combination of the genetic alteration and enzyme inhibition is selectively toxic to cancer cells.[5][8]
Signaling Pathways and Mechanisms of Action
Caption: General Mechanism of Action of PRMT5 Inhibitors.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data for several PRMT5 inhibitors that have been evaluated in preclinical and clinical settings.
Table 1: Preclinical Activity of PRMT5 Inhibitors
| Compound | Model System | Key Findings | Reference |
| GSK3326595 | In vitro (MC38/gp100 & B16 cell lines) | Comparable growth inhibition in MTAP WT and KO tumor cells. | [9] |
| MRTX1719 | In vitro (MC38/gp100 & B16 cell lines) | Significantly lower IC50 on cell growth in MTAP-KO cell lines compared to WT. | [9] |
| Compound 20 | In vitro (MV-4-11 cells) | Concentration-dependent decrease in sDMA levels. | [10] |
| JNJ-64619178 | Preclinical models | Induces widespread RNA splicing changes and broad antitumor activity. | [5] |
Table 2: Clinical Trial Data for PRMT5 Inhibitors
| Compound | Phase | Population | Key Efficacy Data | Reference |
| JNJ-64619178 | Phase 1 | Relapsed/refractory B-cell NHL or solid tumors (n=90) | Overall Response Rate (ORR): 5.6%. In adenoid cystic carcinoma (n=26), ORR was 11.5% with a median PFS of 19.1 months. | [5] |
| PRT811 | Phase 1 | Advanced solid tumors, CNS lymphoma, recurrent high-grade glioma (n=86) | Clinical activity observed in glioma and metastatic uveal melanoma. | [5] |
| GSK3326595 | Phase 1/2 | Myeloid malignancies | Tolerability and single-agent efficacy consistent with other PRMT5 inhibitors. | [5] |
| AMG 193 | Phase 1 | MTAP-null solid tumors (n=47) | Preliminary antitumor activity observed. | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of PRMT5 inhibitors. Below are representative methodologies for key assays.
In Vitro Cell Proliferation Assay
This assay determines the effect of a PRMT5 inhibitor on the growth of cancer cell lines.
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the PRMT5 inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 72-120 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce cell viability by 50%.
Western Blot for sDMA Levels
This method is used to assess the pharmacodynamic effect of the inhibitor on PRMT5 activity by measuring the levels of symmetric dimethylarginine.
-
Cell Lysis: Cells treated with the PRMT5 inhibitor are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for sDMA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Densitometry: The intensity of the sDMA bands is quantified and normalized to the loading control to determine the relative reduction in sDMA levels.[10]
Xenograft Models
In vivo efficacy of PRMT5 inhibitors is often evaluated using xenograft models.
-
Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the PRMT5 inhibitor via a clinically relevant route of administration (e.g., oral gavage), while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Experimental Workflow for Evaluating a PRMT5 Inhibitor
Caption: Experimental Workflow for PRMT5 Inhibitor Evaluation.
Conclusion
PRMT5 inhibitors represent a promising class of targeted therapies for a variety of cancers. Their mechanism of action, centered on the inhibition of arginine methylation, impacts multiple fundamental cellular processes that are critical for tumor growth and survival. The development of next-generation inhibitors, such as MTA-cooperative compounds, offers the potential for enhanced selectivity and a wider therapeutic window. Ongoing and future clinical trials will further elucidate the therapeutic potential of PRMT5 inhibition in oncology.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Research Progress on Small-molecule Inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacr.org [aacr.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy [mdpi.com]
The Biological Effects of Prmt5-IN-33 on Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological effects of Prmt5-IN-33, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). We will explore its mechanism of action, its impact on gene expression and cellular signaling pathways, and provide detailed experimental protocols for its characterization.
Introduction to PRMT5 and the Role of this compound
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. In many cancers, particularly those driven by the MYC oncogene, PRMT5 is overexpressed and contributes to tumor progression.
This compound has emerged as a valuable chemical probe for studying the function of PRMT5. It is a potent and selective, orally bioavailable inhibitor of PRMT5. Its mechanism of action is centered on the disruption of PRMT5's catalytic activity, leading to significant downstream effects on gene expression and cellular viability, particularly in cancer cells.
Core Mechanism of Action
The primary mechanism of this compound is the direct inhibition of the enzymatic activity of PRMT5. This inhibition prevents the symmetric dimethylation of arginine residues on key substrate proteins. A critical consequence of this is the modulation of pre-mRNA splicing. PRMT5 is known to methylate components of the spliceosome, and its inhibition by this compound leads to widespread changes in alternative splicing. This altered splicing landscape is a major driver of the inhibitor's anti-tumor effects.
Effects on Gene Expression and Signaling Pathways
Treatment of cancer cells with this compound results in significant alterations to the transcriptome. These changes are a direct consequence of both splicing modulation and other regulatory functions of PRMT5. Two of the most critical pathways affected are the c-Myc and p53 signaling networks.
-
Downregulation of MYC-driven Programs: this compound has been shown to be particularly effective in MYC-driven malignancies. While not always affecting MYC expression directly, it disrupts the expression of numerous MYC target genes that are essential for tumor cell growth and proliferation.
-
Activation of the p53 Pathway: A key effect of this compound is the modulation of the p53 tumor suppressor pathway. PRMT5 inhibition can lead to the alternative splicing of MDM4, a key negative regulator of p53. This results in a less stable form of the MDM4 protein, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest and apoptosis.
Quantitative Analysis of Gene Expression Changes
The following tables represent the expected output from RNA sequencing (RNA-seq) and quantitative real-time PCR (RT-qPCR) experiments used to analyze the effects of this compound on gene expression.
Note: The data presented below is illustrative and intended to represent the format of typical results. For specific fold changes and gene lists, please refer to the primary literature.
Table 1: Illustrative RNA-Seq Data for Differentially Expressed Genes
| Gene Symbol | Log2 Fold Change | p-value | FDR | Biological Process |
| Upregulated Genes | ||||
| CDKN1A (p21) | 2.58 | 1.2e-8 | 2.5e-7 | p53 signaling, Cell cycle arrest |
| GDF15 | 2.15 | 3.4e-7 | 5.1e-6 | p53 signaling, Apoptosis |
| BBC3 (PUMA) | 1.98 | 5.6e-7 | 7.8e-6 | Apoptosis |
| Downregulated Genes | ||||
| CCND1 | -1.85 | 2.1e-6 | 3.3e-5 | Cell cycle progression |
| RIOK1 | -2.05 | 8.9e-8 | 1.5e-6 | Ribosome biogenesis |
| OCIAD1 | -1.77 | 4.5e-6 | 6.2e-5 | Stem cell differentiation |
Table 2: Illustrative RT-qPCR Validation of Key Genes
| Gene Symbol | Treatment Group | Normalized Expression (ΔΔCt) | Fold Change |
| CDKN1A | Vehicle Control | 1.00 | 1.0 |
| This compound (1 µM) | 5.85 | 5.85 | |
| MDM4 (total) | Vehicle Control | 1.00 | 1.0 |
| This compound (1 µM) | 0.95 | 0.95 | |
| c-Myc | Vehicle Control | 1.00 | 1.0 |
| This compound (1 µM) | 0.65 | 0.65 |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the biological effects of this compound.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add the compound to the wells in triplicate, with final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.
-
Incubation and Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells. Plot the results to calculate the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody (e.g., anti-p53, anti-c-Myc, anti-PRMT5) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
RNA Sequencing and Analysis
-
RNA Extraction: Treat cells with this compound or vehicle control. Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) and treat with DNase I to remove genomic DNA contamination.
-
Library Preparation: Assess RNA quality and quantity (e.g., using a Bioanalyzer). Prepare sequencing libraries from high-quality RNA using a stranded mRNA-seq library preparation kit.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads (e.g., using FastQC).
-
Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels (e.g., using RSEM or featureCounts).
-
Perform differential gene expression analysis between this compound and vehicle-treated samples (e.g., using DESeq2 or edgeR).
-
Conduct pathway and gene ontology analysis on the differentially expressed genes.
-
Conclusion
This compound is a powerful chemical tool for elucidating the complex roles of PRMT5 in cancer biology. Its ability to modulate gene expression through the inhibition of PRMT5's methyltransferase activity, particularly its effects on RNA splicing and the subsequent activation of the p53 pathway, highlights a promising therapeutic strategy for MYC-driven and other susceptible cancers. The experimental framework provided herein offers a robust starting point for researchers seeking to investigate the multifaceted biological consequences of PRMT5 inhibition.
Prmt5-IN-33: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery, chemical synthesis, and biological activity of Prmt5-IN-33, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular processes, catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a compelling therapeutic target.[1] this compound, also identified as compound A8, has emerged from recent structure-based drug design efforts as a highly potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of PRMT5.[2][3][4] This guide details the discovery, synthesis, and preclinical evaluation of this promising anti-cancer agent.
Discovery and Rationale
This compound was developed through a rational, structure-based design strategy aimed at creating novel nucleoside-derived ring-opening inhibitors of PRMT5. The design was inspired by the co-crystal structure of PRMT5 with its cofactor SAM, with the goal of developing compounds that could effectively compete with SAM for binding to the enzyme's active site.[1] This approach led to the synthesis of a series of compounds, from which this compound (compound A8) was identified as a lead candidate due to its superior potency and selectivity.
Chemical Synthesis
The chemical synthesis of this compound (compound A8) is a multi-step process. The following is a general outline of the synthetic route, based on the published literature. For full experimental details, including reagent quantities, reaction conditions, and purification methods, please refer to the primary publication: "Structure-based discovery of a new series of nucleoside-derived ring-opening PRMT5 inhibitors" in the European Journal of Medicinal Chemistry (2024).
Synthesis Workflow
Caption: General synthetic workflow for this compound.
Biological Activity and Data
This compound has demonstrated potent and selective inhibition of PRMT5, leading to anti-proliferative and pro-apoptotic effects in cancer cell lines.
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay Condition |
| PRMT5 IC50 | 10.9 nM | Enzymatic Assay |
| PRMT1 IC50 | 6.89 µM | Enzymatic Assay |
| Z-138 Cell Proliferation IC50 | 123.2 nM | Cell-based Assay |
| MOLM-13 Cell Proliferation IC50 | 248.6 nM | Cell-based Assay |
In Vivo Efficacy
In a preclinical xenograft model using MOLM-13 cells in BALB/c mice, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth. Notably, the treatment was well-tolerated, with no significant weight loss observed in the treated mice.[3]
Mechanism of Action and Signaling Pathways
This compound functions as a SAM-competitive inhibitor of PRMT5. By binding to the SAM pocket of the enzyme, it prevents the transfer of methyl groups to PRMT5 substrates. This inhibition of PRMT5's catalytic activity leads to a reduction in the symmetric dimethylation of arginine (sDMA) on key cellular proteins. The anti-tumor effects of this compound are attributed to the downstream consequences of PRMT5 inhibition, which include the induction of apoptosis and the suppression of cancer cell proliferation.
PRMT5 is known to regulate multiple signaling pathways implicated in cancer. Inhibition of PRMT5 can impact these pathways, leading to anti-tumorigenic effects.
PRMT5 Signaling Network
Caption: PRMT5 signaling pathways affected by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of this compound. For detailed, step-by-step instructions, please consult the original research article.
PRMT5 Enzymatic Inhibition Assay
This assay quantifies the ability of this compound to inhibit the methyltransferase activity of PRMT5.
Workflow:
Caption: Workflow for PRMT5 enzymatic inhibition assay.
Methodology:
-
Recombinant human PRMT5/MEP50 complex is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The methyl donor, S-adenosylmethionine (SAM), is added to the mixture.
-
The reaction is initiated by the addition of a histone-derived peptide substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the level of substrate methylation is quantified using a suitable detection method (e.g., radioactivity-based assay or antibody-based detection).
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Workflow:
Caption: Workflow for MTT cell proliferation assay.
Methodology:
-
Z-138 or MOLM-13 cells are seeded in 96-well plates and allowed to adhere (if applicable).
-
Cells are treated with a range of concentrations of this compound.
-
After a 72-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated to allow for the reduction of MTT by metabolically active cells into purple formazan crystals.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis in cells treated with this compound.
Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Methodology:
-
Cancer cells are treated with this compound for a specified duration.
-
Cells are harvested and washed with phosphate-buffered saline (PBS).
-
The cells are resuspended in Annexin V binding buffer.
-
Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
After a brief incubation in the dark, the cells are analyzed by flow cytometry.
-
The flow cytometer differentiates between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Conclusion
This compound is a novel, potent, and selective SAM-competitive inhibitor of PRMT5 with demonstrated anti-tumor activity in preclinical models. Its well-defined mechanism of action and promising in vivo efficacy make it a valuable tool for further investigation into the therapeutic potential of PRMT5 inhibition in cancer. This technical guide provides a comprehensive summary of the discovery, synthesis, and biological characterization of this compound to support ongoing research and drug development efforts in this area.
References
- 1. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]
- 4. Role of PRMT1 and PRMT5 in Breast Cancer [mdpi.com]
Prmt5-IN-33: A Potent and Selective Inhibitor of Symmetric Arginine Dimethylation
A Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of Prmt5-IN-33, a highly potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is the primary enzyme responsible for symmetric arginine dimethylation (sDMA), a post-translational modification implicated in a variety of cellular processes and disease states, including cancer. This guide details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows.
Core Mechanism of Action
This compound is a potent and selective inhibitor of PRMT5. It exerts its inhibitory effect by targeting the PRMT5 enzyme, thereby preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on substrate proteins. This action specifically blocks the formation of symmetric dimethylarginine (sDMA). The high selectivity of this compound for PRMT5 over other protein arginine methyltransferases makes it a valuable tool for studying the specific roles of sDMA in cellular biology and a promising candidate for therapeutic development.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
| Target | IC50 (nM) | Assay Condition |
| PRMT5 | 8 | Biochemical Assay |
| PRMT1 | >100,000 | Biochemical Assay |
| PRMT3 | >100,000 | Biochemical Assay |
| PRMT4 | >100,000 | Biochemical Assay |
| PRMT6 | >100,000 | Biochemical Assay |
| PRMT7 | 1,100 | Biochemical Assay |
| PRMT8 | >100,000 | Biochemical Assay |
| CARM1 | >100,000 | Biochemical Assay |
Table 1: Biochemical Potency and Selectivity of this compound. The data demonstrates the high potency of this compound against PRMT5 and its significant selectivity against other PRMT family members.
| Cell Line | Parameter | Value |
| L363 | sDMA IC50 | 1 µM |
Table 2: Cellular Activity of this compound. This table shows the concentration of this compound required to inhibit the production of symmetric dimethylarginine (sDMA) by 50% in a cellular context.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the canonical PRMT5 signaling pathway and the point of intervention for this compound.
Caption: PRMT5 catalyzes the transfer of a methyl group from SAM to arginine residues on substrate proteins, resulting in sDMA-modified proteins and the release of SAH. This compound directly inhibits the catalytic activity of PRMT5, blocking this process.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Assay for PRMT5 Inhibition
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against PRMT5 in a biochemical setting.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21) as a substrate
-
S-[3H]-Adenosyl-L-methionine (SAM)
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA)
-
Scintillation fluid
-
Filter plates (e.g., phosphocellulose)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the PRMT5/MEP50 enzyme complex, the histone H4 peptide substrate, and the diluted this compound or vehicle control.
-
Initiate the reaction by adding S-[3H]-Adenosyl-L-methionine.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the radiolabeled peptide substrate.
-
Wash the filter plate multiple times to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Assay for sDMA Inhibition (Western Blot)
This protocol describes the measurement of cellular sDMA levels in response to this compound treatment using Western blotting.
Materials:
-
Cell line of interest (e.g., L363)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for sDMA-modified proteins (e.g., anti-symmetric dimethylarginine antibody)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and lyse them using the cell lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities and normalize the sDMA signal to the loading control.
-
Calculate the IC50 value for cellular sDMA inhibition.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating a PRMT5 inhibitor like this compound.
Caption: A typical workflow for the preclinical evaluation of a PRMT5 inhibitor, progressing from initial biochemical characterization to cellular assays and finally to in vivo studies.
Investigating Novel Substrates of PRMT5 Using the Chemical Probe GSK591: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a myriad of cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Its dysregulation has been implicated in various cancers, making it a compelling therapeutic target. The identification of novel PRMT5 substrates is paramount to understanding its biological functions and the downstream consequences of its inhibition. This technical guide provides a comprehensive overview of a robust methodology for discovering and validating novel PRMT5 substrates using the potent and selective chemical probe, GSK591. We detail a quantitative proteomic workflow combining Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) with mass spectrometry, present exemplary data, and outline validation strategies. Furthermore, we visualize the experimental workflow and a key PRMT5-regulated signaling pathway using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular mechanisms.
Introduction to PRMT5 and Substrate Identification
Protein arginine methylation is a crucial post-translational modification that modulates protein function, localization, and stability. PRMT5, a Type II arginine methyltransferase, catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its substrates are involved in diverse cellular functions, and aberrant PRMT5 activity is a hallmark of numerous malignancies.
The discovery of novel PRMT5 substrates has been significantly advanced by the development of selective chemical probes. These small molecules inhibit PRMT5 activity, leading to a measurable decrease in the methylation of its direct substrates. By employing sensitive proteomic techniques, researchers can identify proteins whose methylation status is significantly altered upon inhibitor treatment, thus revealing them as potential PRMT5 substrates.
GSK591 is a potent and selective inhibitor of PRMT5, making it an excellent tool for substrate discovery. Its use in combination with quantitative mass spectrometry allows for the global and unbiased identification of PRMT5 targets in a cellular context.
Experimental Workflow: A SILAC-Based Proteomic Approach
The following protocol details a widely used method for identifying PRMT5 substrates using GSK591, SILAC, and mass spectrometry. This workflow enables the relative quantification of methylated peptides between inhibitor-treated and control cells.
Key Experimental Methodologies
2.1.1. Cell Culture and SILAC Labeling
-
Cell Line Selection: Choose a cell line relevant to the biological question of interest (e.g., a cancer cell line with known PRMT5 dependency).
-
SILAC Media Preparation: Prepare SILAC-compatible DMEM or RPMI-1640 medium lacking L-lysine and L-arginine. Supplement the media with either "light" (unlabeled), "medium" (e.g., 4,4,5,5-D4 L-lysine and ¹³C₆ L-arginine), or "heavy" (e.g., ¹³C₆,¹⁵N₂ L-lysine and ¹³C₆,¹⁵N₄ L-arginine) isotopes of lysine and arginine. Also supplement with dialyzed fetal bovine serum.
-
Metabolic Labeling: Culture cells for at least five passages in the respective SILAC media to ensure complete incorporation of the labeled amino acids into the proteome.
-
GSK591 Treatment: Treat the "heavy" labeled cell population with GSK591 at a concentration known to inhibit PRMT5 activity (e.g., 1 µM) for a specified duration (e.g., 24-48 hours). Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
2.1.2. Protein Extraction and Digestion
-
Cell Lysis: Harvest and combine equal numbers of "light" and "heavy" labeled cells. Lyse the cell mixture in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
In-solution or In-gel Digestion:
-
In-solution: Reduce the disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. Digest the proteins with trypsin overnight at 37°C.
-
In-gel: Separate proteins by SDS-PAGE. Excise gel bands, destain, reduce, alkylate, and digest with trypsin.
-
2.1.3. Methyl-Peptide Enrichment
-
Antibody-based Enrichment: Use antibodies that specifically recognize symmetrically dimethylated arginine (SDMA) to enrich for methylated peptides from the digested protein mixture.
-
Immuno-purification: Incubate the peptide mixture with anti-SDMA antibody-conjugated beads. Wash the beads extensively to remove non-specifically bound peptides. Elute the enriched methylated peptides.
2.1.4. LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separate the enriched peptides using a reverse-phase nano-LC system.
-
Mass Spectrometry (MS): Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap). Acquire data in a data-dependent manner, selecting the most intense precursor ions for fragmentation (MS/MS).
2.1.5. Data Analysis
-
Peptide Identification and Quantification: Use a proteomics software suite (e.g., MaxQuant) to identify peptides and proteins from the MS/MS spectra. Quantify the relative abundance of "heavy" and "light" labeled peptides.
-
Substrate Identification: Identify peptides that show a significant decrease in the heavy/light ratio upon GSK591 treatment. These represent potential PRMT5 substrates.
-
Bioinformatic Analysis: Perform gene ontology and pathway analysis on the identified substrates to understand their biological functions.
Experimental Workflow Diagram
Caption: SILAC-based proteomic workflow for identifying PRMT5 substrates.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data obtained from a SILAC experiment designed to identify novel PRMT5 substrates upon treatment with GSK591. Ratios represent the abundance of the methylated peptide in the GSK591-treated sample relative to the control.
Table 1: Novel PRMT5 Substrates Identified by Quantitative Proteomics
| Protein ID | Gene Name | Peptide Sequence | H/L Ratio (GSK591/Control) | p-value | Biological Function |
| P62308 | SRSF1 | ...GGR GGF... | 0.25 | <0.01 | Splicing Factor |
| Q9Y266 | EIF4G3 | ...GYR GGS... | 0.31 | <0.01 | Translation Initiation |
| Q15233 | HNRNPA1 | ...SQR GGF... | 0.45 | <0.05 | RNA Binding Protein |
| P08238 | HSP90AA1 | ...GAR GAS... | 0.52 | <0.05 | Chaperone |
| Q13148 | FUS | ...SYR GGS... | 0.38 | <0.01 | RNA Binding Protein |
Table 2: Known PRMT5 Substrates as Positive Controls
| Protein ID | Gene Name | Peptide Sequence | H/L Ratio (GSK591/Control) | p-value |
| P62306 | SNRPD3 | ...GMR G... | 0.18 | <0.01 |
| P14678 | SNRPB | ...GMR G... | 0.21 | <0.01 |
Validation of Novel PRMT5 Substrates
Identified candidate substrates from the proteomic screen require further validation to confirm that they are direct targets of PRMT5.
In Vitro Methylation Assay
-
Protein Expression and Purification: Express and purify the recombinant candidate substrate protein and the PRMT5/MEP50 enzyme complex.
-
Methylation Reaction: Incubate the substrate protein with the PRMT5/MEP50 complex in the presence of S-adenosyl-L-[methyl-³H]-methionine.
-
Detection: Separate the reaction products by SDS-PAGE and detect the incorporation of the radiolabel by autoradiography. A positive signal indicates direct methylation by PRMT5.
Western Blotting
-
Cell Treatment: Treat cells with increasing concentrations of GSK591.
-
Immunoblotting: Perform Western blotting on cell lysates using an antibody specific for the symmetrically dimethylated form of the candidate substrate. A dose-dependent decrease in the methylation signal upon GSK591 treatment provides evidence of PRMT5-mediated methylation in a cellular context.
PRMT5 Signaling Pathways
PRMT5 plays a crucial role in various signaling pathways. Inhibition of PRMT5 can have profound effects on these pathways, impacting cell proliferation, survival, and differentiation. One such pathway is the AKT signaling cascade.
PRMT5 and the AKT Signaling Pathway
Recent studies have shown that PRMT5 can methylate and activate AKT, a key kinase in a major cell survival pathway. Inhibition of PRMT5 with GSK591 has been shown to decrease AKT phosphorylation and the phosphorylation of its downstream targets like GSK3β.
PRMT5-AKT Signaling Pathway Diagram
Caption: PRMT5-mediated regulation of the AKT signaling pathway.
Conclusion
The identification of novel PRMT5 substrates is crucial for elucidating its diverse biological roles and for the development of targeted cancer therapies. The use of the chemical probe GSK591 in conjunction with SILAC-based quantitative proteomics provides a powerful and unbiased approach for substrate discovery. This technical guide offers a detailed framework for researchers to design and execute experiments aimed at expanding our understanding of the PRMT5 methylome. The validation of these novel substrates will undoubtedly pave the way for new avenues of research into PRMT5 biology and its role in disease.
Prmt5-IN-33: A Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Prmt5-IN-33, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document details its mechanism of action, its role in epigenetic regulation, and provides key experimental data and protocols relevant to its study.
Core Concepts: PRMT5 and Epigenetic Regulation
PRMT5 is a critical enzyme involved in the epigenetic regulation of gene expression. It primarily catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. A key target of PRMT5 is Histone H4 at arginine 3 (H4R3), leading to the formation of H4R3me2s, a mark generally associated with transcriptional repression. PRMT5 also plays a crucial role in other cellular processes, including RNA splicing, by methylating components of the spliceosome. Due to its role in promoting cell proliferation and survival, PRMT5 has emerged as a significant target in oncology.
This compound: A Selective Inhibitor
This compound is a small molecule inhibitor designed for high potency and selectivity against PRMT5. Its mechanism of action involves binding to the enzyme's active site, thereby preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to its protein substrates. This inhibition leads to a reduction in symmetric arginine dimethylation, altering gene expression and affecting cellular processes that are dependent on PRMT5 activity.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target/System | Reference |
| IC50 | 0.004 µM | PRMT5/MEP50 complex | Fura et al. (2015) |
| Cellular Target Inhibition | Reduction of H4R3me2s | Z-138 cells | Fura et al. (2015) |
Key Experimental Protocols
Detailed methodologies for experiments commonly used to characterize this compound and other PRMT5 inhibitors are provided below.
Biochemical Assay for PRMT5 Inhibition
This protocol outlines a typical in vitro assay to determine the IC50 of an inhibitor against the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-(5'-Adenosyl)-L-methionine (SAM)
-
[³H]-SAM (radiolabeled)
-
Histone H4 peptide (substrate)
-
This compound or other test compounds
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA)
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing the PRMT5/MEP50 complex, the histone H4 peptide substrate, and the assay buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding a mixture of SAM and [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Histone Methylation Marks
This protocol describes how to assess the effect of this compound on cellular levels of specific histone methylation marks, such as H4R3me2s.
Materials:
-
Cell line of interest (e.g., Z-138)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-H4R3me2s, anti-total Histone H4)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with varying concentrations of this compound for a specific duration (e.g., 24-72 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against H4R3me2s overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H4 to ensure equal loading.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of an inhibitor to its target protein in a cellular context.
Materials:
-
Cells or tissue expressing the target protein (PRMT5)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
Procedure:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble PRMT5 at each temperature by Western blot or another protein detection method.
-
The binding of this compound is expected to stabilize PRMT5, resulting in a higher melting temperature compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving PRMT5 and a typical experimental workflow for characterizing an inhibitor like this compound.
Caption: PRMT5 signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for the characterization of a PRMT5 inhibitor.
Methodological & Application
Application Notes: Prmt5-IN-33 In Vitro Enzyme Assay Protocol
These application notes provide a detailed protocol for determining the in vitro enzymatic activity of PRMT5 and for evaluating the potency of inhibitors such as Prmt5-IN-33. The following protocol is a representative method based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format, a common and robust method for studying PRMT5 inhibition.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a vital role in various cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in several cancers, making it an attractive target for therapeutic intervention. This compound is a chemical probe available for studying the biological functions of PRMT5. This document outlines a detailed protocol to measure the inhibitory activity of this compound on PRMT5 enzymatic activity in a biochemical assay.
Assay Principle
The TR-FRET assay described here is designed to quantify the enzymatic activity of PRMT5 by detecting the methylation of a specific substrate. The assay relies on a biotinylated peptide substrate and an antibody that specifically recognizes the symmetrically dimethylated arginine mark. A Europium (Eu)-labeled streptavidin (donor) binds to the biotinylated peptide, and an APC-labeled anti-dimethyl antibody (acceptor) binds to the methylated site. When the substrate is methylated by PRMT5, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal upon excitation. An inhibitor like this compound will prevent this methylation, leading to a decrease in the FRET signal.
PRMT5 Mechanism of Action
The diagram below illustrates the enzymatic reaction catalyzed by PRMT5. The enzyme, in complex with its binding partner MEP50, transfers two methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to a specific arginine residue on a substrate protein, resulting in a symmetrically dimethylated arginine (SDMA) and two molecules of S-adenosyl-L-homocysteine (SAH).
Caption: Enzymatic mechanism of PRMT5.
Quantitative Data Summary
This table summarizes the inhibitory activity of a representative PRMT5 inhibitor against the PRMT5/MEP50 complex. Data should be generated by following the protocol below and fitting the dose-response curve to determine the IC50 value.
| Compound | Target | Assay Format | Substrate | SAM Conc. | IC50 (nM) |
| This compound (Example) | PRMT5/MEP50 | TR-FRET | Biotin-H4-Peptide | 15 µM | XX |
Note: The specific IC50 value for this compound is not publicly available in the reviewed literature and should be determined experimentally.
Experimental Protocol
The following workflow outlines the key steps of the in vitro TR-FRET assay.
Application Notes and Protocols for a Representative PRMT5 Inhibitor
Disclaimer: The following application notes and protocols are based on the well-characterized, potent, and selective PRMT5 inhibitor, GSK3326595 (pemrametostat). Due to the lack of publicly available information on "Prmt5-IN-33," this document serves as a comprehensive guide and template that can be adapted by researchers for the evaluation of novel PRMT5 inhibitors.
Introduction to PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation and overexpression of PRMT5 have been implicated in the progression of numerous cancers, making it a compelling therapeutic target in oncology. PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5, thereby preventing the methylation of its substrates and inducing anti-tumor effects.
This document provides detailed protocols for cell-based assays to characterize the activity of a representative PRMT5 inhibitor and illustrates the key signaling pathways affected by PRMT5.
PRMT5 Signaling Pathway
PRMT5 exerts its influence on cancer cells through multiple signaling pathways. It can regulate the expression of genes involved in cell cycle progression and proliferation. PRMT5 is known to influence several key oncogenic pathways, including the PI3K/AKT/mTOR and ERK signaling cascades. Inhibition of PRMT5 can lead to the downregulation of these pathways, resulting in decreased cancer cell growth and survival.
Caption: PRMT5 signaling pathway and point of inhibition.
Quantitative Data Summary
The following table summarizes the cellular activity of the representative PRMT5 inhibitor, GSK3326595, across a panel of cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (gIC50), which represents the concentration of the inhibitor required to reduce a biological activity by 50%.
| Cell Line | Cancer Type | Assay Type | IC50 / gIC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | Cell Viability | Not specified, but sensitive | |
| LNCaP | Prostate Cancer | Cell Viability | < 450 | |
| T47D | Breast Cancer (Luminal) | Cell Viability | 303.9 | |
| MCF7 | Breast Cancer (Luminal) | Cell Viability | 191.5 | |
| HCC1954 | Breast Cancer (HER2+) | Cell Viability | 54.2 | |
| BT474 | Breast Cancer (HER2+) | Cell Viability | 625.5 | |
| HCC38 | Triple-Negative Breast Cancer | Cell Viability | 21.9 | |
| MDA-MB-453 | Triple-Negative Breast Cancer | Cell Viability | 109.4 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Viability | 319.3 | |
| ES-2 | Ovarian Cancer | Cell Viability | 3 - 18 | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Cell Viability | 13.06–22.72 µM (for HLCL61) | |
| MT2 | Adult T-cell Leukemia/Lymphoma | Cell Viability | 3.09–7.58 µM (for HLCL61) |
Note: Data for different PRMT5 inhibitors are included to show representative ranges of activity.
Experimental Protocols
Protocol 1: Western Blot Assay for PRMT5 Activity
This protocol describes a method to assess the pharmacodynamic activity of a PRMT5 inhibitor by measuring the symmetric dimethylation of a known cellular substrate, SmB/B', in treated cells.
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PRMT5 inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-symmetric dimethyl arginine (sDMA) motif antibody (e.g., anti-SmB/B' Rme2s)
-
Anti-total SmB/B' antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PRMT5 inhibitor in complete medium. Treat the cells with a range of concentrations (e.g., 0, 10, 100, 1000 nM) for 48-72 hours. Include a DMSO-only vehicle control.
-
Cell Lysis: After incubation, wash the cells twice with ice-old PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Protein Quantification: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Strip the membrane and re-probe for total SmB/B' and the loading control. Quantify band intensities to determine the dose-dependent decrease in symmetric dimethylation, normalized to the total protein and loading control.
Protocol 2: Cell Viability Assay
This protocol measures the effect of a PRMT5 inhibitor on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PRMT5 inhibitor (e.g., this compound) dissolved in DMSO
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells per well in 100 µL of medium). Allow cells to adhere overnight.
-
Compound Treatment: Prepare a 2X serial dilution of the PRMT5 inhibitor in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for a desired period, typically 3 to 6 days, to allow for effects on cell proliferation.
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Experimental Workflow Diagram
Caption: General workflow for cell-based inhibitor assays.
Application Notes and Protocols for Determining the IC50 of Prmt5-IN-33 in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1][2][3] Its dysregulation has been implicated in the progression of numerous cancers, making it a promising therapeutic target.[3][4] Prmt5-IN-33 is a selective, S-adenosylmethionine (SAM)-competitive inhibitor of PRMT5 with a biochemical half-maximal inhibitory concentration (IC50) of 10.9 nM.[1][5][6][7][8] This document provides detailed application notes and protocols for determining the cellular IC50 of this compound in various cancer cell lines, along with an overview of the relevant signaling pathways.
Data Presentation
The following table summarizes the known cellular IC50 values for this compound in specific cancer cell lines. This table can be expanded with data from user-conducted experiments.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Z-138 | Mantle Cell Lymphoma | 123.2 | [7] |
| MOLM-13 | Acute Myeloid Leukemia | 248.6 | [7] |
Signaling Pathways Involving PRMT5
PRMT5 plays a multifaceted role in oncogenesis by methylating histone and non-histone proteins, thereby influencing key signaling pathways that control cell proliferation, survival, and differentiation.[1][4][5] Understanding these pathways is crucial for elucidating the mechanism of action of PRMT5 inhibitors like this compound.
Caption: PRMT5 influences key oncogenic signaling pathways.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound using a common luminescence-based cell viability assay, CellTiter-Glo®. This assay quantifies ATP, an indicator of metabolically active cells.
Experimental Workflow
The following diagram illustrates the major steps involved in determining the IC50 of this compound.
Caption: Workflow for IC50 determination of this compound.
Materials
-
Cancer cell lines of interest (e.g., Z-138, MOLM-13)
-
Complete cell culture medium
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer plate reader
Procedure
1. Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the lyophilized powder in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
2. Cell Seeding:
-
Culture the selected cancer cell lines according to standard protocols.
-
For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. For suspension cells, directly collect the cells.
-
Count the cells and determine the viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.
-
Seed the cells into a 96-well white, clear-bottom plate (100 µL/well) and incubate overnight at 37°C in a 5% CO2 incubator.
3. Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. A common starting concentration is 10 µM, followed by 1:3 or 1:5 serial dilutions.
-
Include wells with medium containing DMSO at the same concentration as the highest this compound concentration to serve as a vehicle control (100% viability).
-
Also include wells with medium only (no cells) to measure the background luminescence.
-
Carefully remove the medium from the wells (for adherent cells) or directly add the compound dilutions to the wells containing suspension cells. Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
4. Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[9]
-
Add CellTiter-Glo® reagent to each well (typically 100 µL, equal to the volume of cell culture medium in the well).[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence of each well using a luminometer plate reader.
5. Data Analysis:
-
Subtract the average background luminescence (wells with medium only) from all other readings.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression curve (sigmoidal dose-response curve with variable slope) using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Conclusion
This document provides a comprehensive guide for determining the IC50 of the PRMT5 inhibitor, this compound, in various cancer cell lines. The provided protocols and background information on PRMT5 signaling pathways will aid researchers in evaluating the anti-proliferative activity of this compound and understanding its mechanism of action. Adherence to the detailed experimental procedures will ensure the generation of reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PRMT5 Inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. PRMT5-IN-33_TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. OUH - Protocols [ous-research.no]
Application Notes and Protocols for the Use of PRMT5-IN-33 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology.[1][2][3] As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3][4] This post-translational modification plays a crucial role in regulating a multitude of cellular processes, including gene expression, mRNA splicing, signal transduction, and the DNA damage response.[4][5][6] Dysregulation of PRMT5 activity is implicated in the progression of various cancers, including lymphomas, breast cancer, lung cancer, and glioblastoma, often correlating with poor prognosis.[2][7][8]
PRMT5 exerts its oncogenic functions through various mechanisms. It can repress tumor suppressor genes through histone methylation.[1] Additionally, PRMT5 can modulate the activity of key signaling pathways involved in cell proliferation and survival, such as the EGFR, PI3K/AKT, and NF-κB pathways.[9][10][11] Given its central role in tumorigenesis, the development of small molecule inhibitors targeting PRMT5 has become a promising therapeutic strategy.[2][3]
PRMT5-IN-33 is a potent and selective inhibitor of PRMT5. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a mouse xenograft model to evaluate its in vivo anti-tumor efficacy. The following sections detail the underlying signaling pathways, experimental workflows, and methodologies for conducting preclinical assessments.
PRMT5 Signaling Pathways in Cancer
PRMT5 is a critical node in several signaling pathways that drive cancer cell proliferation, survival, and metastasis. A simplified representation of key PRMT5-mediated pathways is illustrated below. Inhibition of PRMT5 with this compound is expected to disrupt these oncogenic signaling cascades.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the anti-tumor activity of this compound in a mouse xenograft model is outlined below. This workflow ensures a systematic approach from cell line selection to data analysis.
Detailed Experimental Protocols
Cell Line Selection and Culture
-
Cell Lines: Select appropriate human cancer cell lines with known PRMT5 expression or dependency. Examples from literature for PRMT5 inhibitor studies include mantle cell lymphoma, neuroblastoma, and various solid tumor lines.[12][13][14]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
Animal Husbandry
-
Animal Strain: Use immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice) to prevent rejection of human tumor xenografts.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment. House them in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
Tumor Implantation
-
Cell Preparation: Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1x10⁷ to 1x10⁸ cells/mL.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.
Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: Once tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.
Formulation and Administration of this compound
-
Formulation: Prepare the vehicle control and this compound formulation. A common vehicle for oral gavage is 0.5% methylcellulose in sterile water. Dissolve this compound in the vehicle to the desired concentrations.
-
Dosing: Administer this compound or vehicle to the respective groups via oral gavage once or twice daily.[13] The dosage will depend on prior in vitro potency and pharmacokinetic studies.
Endpoint and Pharmacodynamic Analysis
-
Efficacy Endpoints: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI). Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or show signs of ulceration, or if body weight loss exceeds 20%.
-
Pharmacodynamic (PD) Marker Analysis: At the end of the study, collect tumor tissue and other relevant organs. To assess the in vivo activity of this compound, analyze the levels of symmetric dimethylarginine (SDMA), a product of PRMT5 enzymatic activity, in tumor lysates by Western blotting or ELISA.[13][15]
Data Presentation
Quantitative data from preclinical studies of PRMT5 inhibitors are summarized below. These tables provide representative data for this class of compounds.
Table 1: In Vivo Antitumor Activity of PRMT5 Inhibitors in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| MRTX1719 | Lung Cancer (MTAP-deleted) | LU99 | 100 mg/kg, q.d., p.o. | Dose-dependent inhibition | [15] |
| GSK595 | Neuroblastoma | CHLA20 | 100 mg/kg, b.i.d., p.o. | Significant reduction in tumor mass | [13] |
| PRT382 | Mantle Cell Lymphoma | Patient-Derived Xenograft | Not specified | Increased survival | [14] |
| EPZ015666 | Triple Negative Breast Cancer | Murine Xenograft | Not specified | 39 | [12] |
| AMI-1 | Cervical Cancer | Murine Xenograft | Not specified | 52 (volume), 53 (weight) | [12] |
Table 2: Pharmacodynamic Modulation by PRMT5 Inhibitors in Xenograft Models
| Compound | Xenograft Model | Tissue | Biomarker | Modulation | Reference |
| MRTX1719 | LU99 (Lung) | Tumor | SDMA | Dose-dependent inhibition | [15] |
| GSK595 | CHLA20 & NGP (Neuroblastoma) | Tumor | p-AKT | Attenuated | [13] |
| GSK595 | CHLA20 & NGP (Neuroblastoma) | Tumor | Global SDMA | Decreased | [13] |
Conclusion
This compound represents a promising therapeutic agent for cancers with PRMT5 dependency. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively design and execute in vivo studies using mouse xenograft models. Careful adherence to these methodologies will enable a robust evaluation of the anti-tumor efficacy and pharmacodynamic effects of this compound, contributing to its preclinical development.
References
- 1. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]
- 11. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meridian.allenpress.com [meridian.allenpress.com]
- 13. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
how to solubilize and store Prmt5-IN-33 for experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "Prmt5-IN-33" did not yield a specific inhibitor with this designation. This document provides detailed information on the well-characterized PRMT5 inhibitor, Prmt5-IN-30 , and it is presumed that this is the compound of interest.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and signal transduction. Its dysregulation has been implicated in the progression of numerous cancers, making it a promising target for therapeutic intervention. Prmt5-IN-30 is a potent and selective inhibitor of PRMT5, making it a valuable tool for studying the biological functions of this enzyme and for preclinical drug development. These application notes provide detailed protocols for the solubilization, storage, and experimental use of Prmt5-IN-30.
Physicochemical and Potency Data
A summary of the key quantitative data for Prmt5-IN-30 is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇N₃O₄S | [1][2] |
| Molecular Weight | 371.41 g/mol | [1][2] |
| Appearance | White to off-white solid powder | [1][2] |
| IC₅₀ (PRMT5) | 0.33 µM | [1][2] |
| K_d (PRMT5) | 0.987 µM | [1][2] |
| Solubility in DMSO | 50 mg/mL (134.62 mM) | [1] |
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving PRMT5. PRMT5 can influence major cancer-related pathways such as EGFR and NF-κB signaling.
Caption: PRMT5 signaling pathways and the inhibitory action of Prmt5-IN-30.
Experimental Protocols
Storage and Handling of Prmt5-IN-30
Proper storage is crucial to maintain the stability and activity of the inhibitor.
-
Solid Form: Store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]
-
In Solvent:
-
Handling: Prmt5-IN-30 is stable at room temperature for short periods, such as during shipping.[2] For laboratory use, it is recommended to wear appropriate personal protective equipment, including gloves and safety glasses.
Preparation of Stock Solutions (In Vitro Use)
The following protocol details the preparation of a stock solution for use in cell-based assays and other in vitro experiments.
Materials:
-
Prmt5-IN-30 solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous and high-purity
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Bring the Prmt5-IN-30 vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Prmt5-IN-30 powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of Prmt5-IN-30 (MW: 371.41), add 269.24 µL of DMSO.[3]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
If the compound does not fully dissolve, brief sonication in an ultrasonic bath may be applied.[1]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the stock solution to the final working concentration for treating cells in culture.
Materials:
-
Prmt5-IN-30 stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
Procedure:
-
Thaw a single-use aliquot of the Prmt5-IN-30 stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
For example, to achieve a final concentration of 10 µM in 1 mL of culture medium, add 1 µL of the 10 mM stock solution.
-
Gently mix the working solution before adding it to the cells.
General Protocol for In Vivo Formulation
For animal studies, Prmt5-IN-30 needs to be formulated to ensure appropriate bioavailability. The following are general formulation strategies that may be adapted based on the specific experimental requirements. It is recommended to test these formulations with a small amount of the compound first.[2]
Materials:
-
Prmt5-IN-30 stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline or sterile water (ddH₂O)
-
Corn oil
Example Formulation 1 (Aqueous-based):
-
Start with a measured volume of the Prmt5-IN-30 DMSO stock solution.
-
Add PEG300 (e.g., to a final concentration of 40%) and mix until the solution is clear.
-
Add Tween-80 (e.g., to a final concentration of 5%) and mix until clear.
-
Finally, add saline or ddH₂O to the desired final volume and mix thoroughly. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
Example Formulation 2 (Oil-based):
-
Start with a measured volume of the Prmt5-IN-30 DMSO stock solution.
-
Add corn oil to the desired final volume (e.g., a 1:9 ratio of DMSO stock to corn oil) and mix well until the solution is clear.[2]
Important Considerations for In Vivo Use:
-
It is recommended to prepare in vivo formulations fresh on the day of use.[4]
-
The final formulation should be clear and free of precipitation. Gentle warming or sonication may aid dissolution.[4]
-
The chosen route of administration will influence the optimal formulation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of Prmt5-IN-30.
Caption: A general experimental workflow for using Prmt5-IN-30.
References
Application Notes and Protocols for PRMT5 Inhibitors in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2][3] As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][4] Its overexpression and hyperactivity have been implicated in a variety of cancers, such as lymphoma, breast cancer, lung cancer, and glioblastoma, making it a compelling therapeutic target in oncology.[2][5][6] The development of small molecule inhibitors targeting PRMT5 is an active area of research, with several compounds advancing into clinical trials.[1][5]
High-throughput screening (HTS) plays a pivotal role in the discovery and characterization of novel PRMT5 inhibitors. These screens allow for the rapid evaluation of large compound libraries to identify potent and selective inhibitors of PRMT5 enzymatic activity. This document provides detailed application notes and protocols for the use of a representative PRMT5 inhibitor in HTS assays. While the specific compound "Prmt5-IN-33" was not identified in publicly available literature, the following information is based on well-characterized PRMT5 inhibitors and established HTS methodologies, providing a robust framework for screening novel PRMT5-targeting compounds.
Quantitative Data for Representative PRMT5 Inhibitors
The following table summarizes key quantitative data for well-established PRMT5 inhibitors. This data is essential for designing and interpreting HTS experiments, as well as for benchmarking the performance of new chemical entities.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Effect | Reference |
| EPZ015666 | PRMT5 | Biochemical (Enzymatic) | 30 ± 3 | - | Inhibition of methyltransferase activity | [7] |
| GSK3326595 | PRMT5 | - | - | Myeloid Malignancies | Inhibition of cellular mRNA splicing, upregulation of tumor suppressor function | [5] |
| PRT811 | PRMT5 | - | - | Recurrent high-grade glioma, advanced/metastatic uveal melanoma | Brain-penetrant, epigenetic regulation, spliceosome inhibition | [5] |
| Compound 15 (Degrader) | PRMT5 | Biochemical (Enzymatic) | 18 ± 1 | MCF-7 | PRMT5 degradation | [7] |
| CMP5 | PRMT5 | - | - | Human Th1 cells | Preferentially suppressed proliferation | [8] |
Signaling Pathways Involving PRMT5
PRMT5 exerts its influence on cellular function through multiple signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of PRMT5 inhibitors and their potential therapeutic effects.
PRMT5 and Cell Cycle Regulation
PRMT5 plays a key role in cell cycle progression by regulating the expression of critical cell cycle mediators.
Caption: PRMT5 promotes cell cycle progression by activating the transcription of key regulators like Cyclin D1 and c-MYC.
PRMT5 in Growth Factor Signaling
PRMT5 can modulate the activity of several proteins within growth factor signaling pathways, impacting cell proliferation and survival.[5][9]
Caption: PRMT5-mediated methylation of EGFR can influence downstream signaling, such as the ERK pathway, affecting cell proliferation and migration.[9]
Experimental Protocols for High-Throughput Screening
The following protocols describe a generalized workflow for identifying and characterizing PRMT5 inhibitors using a high-throughput screening approach. An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a common and robust method for this purpose.[3]
High-Throughput Screening Workflow
This workflow outlines the major steps in a typical HTS campaign for PRMT5 inhibitors.
Caption: A typical HTS workflow for the discovery of PRMT5 inhibitors, from initial screening to lead compound identification.
Protocol 1: Primary High-Throughput Screening using AlphaLISA
Objective: To identify compounds that inhibit PRMT5 methyltransferase activity from a large chemical library.
Principle: This assay measures the symmetric dimethylation of a biotinylated histone H4 peptide substrate by PRMT5. The product is detected using streptavidin-coated donor beads and acceptor beads specific for the symmetrically dimethylated arginine 3 of histone H4 (H4R3me2s).[3]
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated Histone H4 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-H4R3me2s Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well white opaque microplates
-
Compound library dissolved in DMSO
Procedure:
-
Compound Plating:
-
Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate.
-
Include positive controls (DMSO vehicle, no inhibitor) and negative controls (no enzyme).
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix of PRMT5/MEP50 enzyme and biotinylated H4 peptide in assay buffer.
-
Prepare a master mix of SAM in assay buffer.
-
-
Reaction Initiation:
-
Add the PRMT5/H4 peptide mix to all wells of the assay plate.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the methyltransferase reaction by adding the SAM mix to all wells.
-
-
Reaction Incubation:
-
Seal the plate and incubate for a defined period (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction by adding a mix of AlphaLISA Acceptor and Donor beads in an appropriate buffer.
-
Incubate the plate in the dark for 60 minutes at room temperature to allow for bead binding.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the control).
Protocol 2: Dose-Response and IC50 Determination
Objective: To determine the potency (IC50) of hit compounds identified in the primary screen.
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.
-
-
Assay Performance:
-
Perform the AlphaLISA assay as described in Protocol 1, using the serially diluted compounds.
-
-
Data Analysis:
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Protocol 3: Cellular Target Engagement Assay
Objective: To confirm that the inhibitor engages PRMT5 in a cellular context and reduces the levels of symmetric dimethylarginine.
Materials:
-
Cancer cell line with known PRMT5 expression (e.g., MCF-7, A549)
-
Test compound and controls
-
Cell lysis buffer
-
Antibodies: anti-SDMA (symmetric dimethylarginine), anti-PRMT5, and a loading control (e.g., anti-Actin)
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against SDMA, PRMT5, and the loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis:
-
Quantify the band intensities and normalize the SDMA and PRMT5 signals to the loading control.
-
A dose-dependent decrease in the global SDMA signal indicates cellular target engagement and inhibition of PRMT5 activity.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the high-throughput screening and characterization of PRMT5 inhibitors. While the specific compound "this compound" remains to be publicly characterized, the methodologies described are broadly applicable and can be adapted for any novel PRMT5 inhibitor. The successful identification and development of potent and selective PRMT5 inhibitors hold significant promise for the treatment of various cancers and other diseases where PRMT5 activity is dysregulated.
References
- 1. mdpi.com [mdpi.com]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. X-MOL [x-mol.net]
- 4. Pan-cancer analysis identifies protein arginine methyltransferases PRMT1 and PRMT5 and their related signatures as markers associated with prognosis, immune profile, and therapeutic response in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Expression of PRMT5 correlates with malignant grade in gliomas and plays a pivotal role in tumor growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5-Selective Inhibitors Suppress Inflammatory T Cell Responses and Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 function and targeting in cancer [cell-stress.com]
Application Notes and Protocols for Prmt5-IN-33 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Its dysregulation has been implicated in the pathogenesis of numerous cancers, making it a promising target for therapeutic intervention. Prmt5-IN-33 is a selective, S-adenosylmethionine (SAM)-competitive inhibitor of PRMT5 with a reported IC50 of 10.9 nM.[1] Preclinical data on this compound indicates it induces apoptosis and inhibits the proliferation of cancer cells, demonstrating antitumor activity.[1] These application notes provide an overview of the PRMT5 signaling pathway and a generalized protocol for conducting in vivo animal studies with this compound, based on established methodologies for similar PRMT5 inhibitors.
PRMT5 Signaling Pathway
PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] This post-translational modification plays a crucial role in regulating gene expression and various signaling pathways implicated in cancer. Overexpression of PRMT5 is observed in a variety of cancers, including lymphoma, leukemia, and solid tumors like breast and lung cancer.[3][4]
Key downstream effects of PRMT5 activity include:
-
Transcriptional Regulation: PRMT5-mediated histone methylation can lead to the repression of tumor suppressor genes.[5]
-
RNA Splicing: PRMT5 is essential for the proper functioning of the spliceosome.[3]
-
Cell Cycle Control: PRMT5 can influence the expression and activity of cell cycle regulators.[3]
-
Signal Transduction: PRMT5 can methylate and modulate the activity of key signaling proteins in pathways such as the EGFR and PI3K/AKT pathways.[6]
The inhibition of PRMT5 by small molecules like this compound is expected to reverse these effects, leading to tumor growth inhibition and apoptosis.
Caption: PRMT5 Signaling Pathway and Inhibition by this compound.
Quantitative Data from Preclinical In Vivo Studies of PRMT5 Inhibitors
The following tables summarize representative quantitative data from in vivo studies of various PRMT5 inhibitors. This data can serve as a reference for designing studies with this compound.
Table 1: In Vivo Efficacy of PRMT5 Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Administration Route | Tumor Growth Inhibition | Reference |
| EPZ015666 (GSK3235025) | Mantle Cell Lymphoma | Dose-dependent | Oral | Significant antitumor activity | [7] |
| PRT382 | Mantle Cell Lymphoma | Daily | Oral Gavage | Cytotoxic against MCL cells | [8] |
| LLY-283 | Glioblastoma | Not Specified | Not Specified | Enhanced radiation-induced growth delay | [9] |
| LLY-283 (in combination with TMZ) | Glioblastoma | Not Specified | Not Specified | Increased median survival from 20 to 33 days | [2] |
Experimental Protocols
The following is a generalized protocol for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model. This protocol is based on methodologies reported for other PRMT5 inhibitors and should be optimized for the specific cell line and animal model being used.
Experimental Workflow
Caption: Generalized workflow for in vivo efficacy studies.
Detailed Protocol
1. Animal Model and Cell Lines
-
Animal Strain: Immunocompromised mice (e.g., NOD-SCID, NSG) are commonly used for xenograft studies. Age and sex-matched animals should be used for all experimental groups.
-
Cell Line Selection: Choose a cancer cell line known to have high PRMT5 expression or dependency.
-
Cell Culture: Culture the selected cancer cells in the recommended medium and conditions until a sufficient number of cells are obtained for implantation.
2. Tumor Implantation
-
Harvest cultured cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.
-
Monitor the animals for tumor growth.
3. Drug Formulation and Administration
-
Formulation: Prepare this compound in a vehicle suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection). The formulation should be sterile and stable.
-
Dose Selection: Conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD). Based on data from other PRMT5 inhibitors, a starting dose range could be 25-100 mg/kg.
-
Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Administer this compound or the vehicle control according to the predetermined schedule (e.g., daily, twice daily).
4. Efficacy Assessment
-
Tumor Volume: Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.
-
Survival: If the study design includes a survival endpoint, monitor the animals until they meet the predefined humane endpoints.
5. Pharmacodynamic and Biomarker Analysis
-
At the end of the study, collect tumor and plasma samples for pharmacodynamic and biomarker analysis.
-
Western Blot: Analyze tumor lysates for levels of PRMT5 and symmetric dimethylarginine (SDMA) marks on target proteins (e.g., histones) to confirm target engagement.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to assess changes in biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
6. Data Analysis
-
Analyze the data using appropriate statistical methods to determine the effect of this compound on tumor growth, survival, and biomarkers.
Conclusion
This compound is a promising selective inhibitor of PRMT5 with demonstrated antitumor activity. The provided application notes and generalized protocol offer a framework for researchers to design and execute in vivo animal studies to further evaluate its therapeutic potential. It is crucial to optimize the experimental conditions for the specific cancer model and research objectives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT5 inhibition sensitizes glioblastoma tumor models to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Validation of protein arginine methyltransferase 5 (PRMT5) as a candidate therapeutic target in the spontaneous canine model of non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to PRMT5-IN-33 in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with PRMT5-IN-33, particularly the emergence of resistance in cell culture models.
Frequently Asked Questions (FAQs)
Q1: My cells are no longer responding to this compound at the previously effective concentration. What could be the reason?
A1: This is a common indication of acquired resistance. Resistance to PRMT5 inhibitors can develop through various mechanisms, often involving the activation of compensatory signaling pathways that bypass the effects of PRMT5 inhibition.[1][2][3] One of the most frequently observed mechanisms is the upregulation of the PI3K/AKT/mTOR signaling pathway.[1][4] Additionally, transcriptomic remodeling can lead to a stable resistant state.[3]
Q2: How can I confirm that this compound is still engaging its target in my resistant cells?
A2: To confirm on-target activity, you should assess the methylation status of known PRMT5 substrates. A common method is to measure the levels of symmetric dimethylarginine (SDMA) on proteins like SmBB' via Western blot.[5][6] Even in resistant cells, a potent inhibitor should still reduce the levels of these methylation marks at the original effective concentration, suggesting that resistance is due to downstream compensatory mechanisms rather than a loss of drug-target interaction.[1][2]
Q3: What are the known signaling pathways that can be altered in cells resistant to PRMT5 inhibitors?
A3: Several signaling pathways have been implicated in conferring resistance to PRMT5 inhibitors. The most prominent is the PI3K/AKT/mTOR pathway.[1][4][7] Other pathways that may be involved include the ERK/MAPK pathway and alterations in p53 signaling.[1][4][8][9] PRMT5 itself regulates numerous cellular processes, including transcription, RNA splicing, and cell cycle progression, so alterations in these fundamental processes can also contribute to resistance.[8][9][10]
Q4: Can I develop a resistant cell line model in my lab?
A4: Yes, resistant cell line models can be generated in vitro by culturing sensitive cells in the continuous presence of a PRMT5 inhibitor with a gradual dose escalation over time.[1][2] Resistance is typically defined by a significant increase (e.g., 2- to 5-fold) in the IC50 value compared to the parental cell line.[1][2]
Q5: Are there any known biomarkers for sensitivity or resistance to PRMT5 inhibitors?
A5: Yes, some biomarkers have been identified. For example, MTAP deletion and wild-type p53 have been associated with sensitivity to PRMT5 inhibition in certain cancers.[1] Conversely, mutations in p53 and overexpression of the RNA-binding protein MUSASHI-2 (MSI2) have been linked to resistance.[1][11]
Troubleshooting Guide
This guide provides a structured approach to identifying and potentially overcoming resistance to this compound.
Problem 1: Decreased Efficacy of this compound (Increased IC50)
Possible Causes and Solutions
| Possible Cause | Suggested Action |
| Development of Acquired Resistance | Confirm resistance by re-evaluating the IC50 of this compound in your cell line compared to the parental line. A significant shift indicates acquired resistance.[1][2] |
| Activation of Compensatory Pathways | Investigate the activation status of key signaling pathways known to be involved in resistance, such as PI3K/AKT/mTOR and ERK/MAPK, using Western blotting for phosphorylated forms of key proteins (e.g., p-AKT, p-mTOR, p-ERK).[1][4] |
| Altered Gene Expression | Perform RNA sequencing to compare the transcriptomic profiles of sensitive and resistant cells to identify upregulated or downregulated genes and pathways that may be driving resistance.[1][3] |
| Off-Target Effects or Compound Instability | Ensure the integrity and purity of your this compound stock. Test a fresh batch of the inhibitor to rule out compound degradation. |
Problem 2: this compound Shows On-Target Activity (SDMA levels are decreased) but Cells are Still Proliferating
Possible Causes and Solutions
| Possible Cause | Suggested Action |
| Bypass Signaling | The cells have likely activated bypass signaling pathways that allow for proliferation despite the inhibition of PRMT5's methyltransferase activity. The PI3K/AKT/mTOR pathway is a primary candidate for investigation.[1][4] |
| Combination Therapy Approach | Consider combining this compound with an inhibitor of the identified compensatory pathway. For example, dual inhibition of PRMT5 and mTOR has been shown to be effective in overcoming resistance in some models.[1][2] |
| Alternative Resistance Mechanisms | Investigate other potential resistance mechanisms, such as the upregulation of drug efflux pumps or alterations in cell cycle regulation. |
Quantitative Data Summary
The following table summarizes representative IC50 values for a PRMT5 inhibitor in sensitive versus acquired resistant mantle cell lymphoma (MCL) cell lines, as described in the literature.
| Cell Line Status | PRT-382 IC50 Range (nM) | PRT-808 (Active Metabolite) IC50 Range (nM) |
| Sensitive MCL Cell Lines | 20 - 140 | 4 - 20 |
| Acquired Resistant MCL Cell Lines | 200 - 500 | 12 - 90 |
| Primary Resistant MCL Cell Lines | 340 - 1650 | Not specified |
| Data adapted from studies on PRMT5 inhibitor resistance in MCL.[1][2] |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Initial Seeding: Plate the sensitive parental cell line at a low density.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC50 of the parental line.
-
Culture and Monitoring: Culture the cells until they resume proliferation. Replace the media with fresh inhibitor-containing media every 3-4 days.
-
Dose Escalation: Once the cells are growing steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Resistance Confirmation: After several months of continuous culture with escalating doses, confirm resistance by performing a cell viability assay to determine the new IC50. A 2- to 5-fold increase in IC50 is indicative of resistance.[1][2]
-
Stability Check: To check for stable resistance, culture the resistant cells in drug-free medium for an extended period (e.g., one month) and then re-determine the IC50.[1]
Protocol 2: Assessment of PRMT5 Activity via Western Blot
-
Cell Lysis: Treat both sensitive and resistant cells with this compound at the original IC50 for the sensitive line for 48-72 hours. Lyse the cells in an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the relative levels of SDMA or substrate-specific methylation.[5]
Protocol 3: Cell Viability Assay (e.g., Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
Reagent Addition: Add the resazurin-based reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[12]
Visualizations
References
- 1. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [kb.osu.edu]
- 5. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
- 6. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 function and targeting in cancer [cell-stress.com]
- 9. Protein arginine methyltransferase 5 regulates multiple signaling pathways to promote lung cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PRMT5-IN-33 Concentration for Cell-Based Assays
Welcome to the technical support center for the novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, PRMT5-IN-33. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively determining the optimal concentration of this compound for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a novel inhibitor like this compound, a good starting point is to perform a dose-response experiment covering a broad range of concentrations. Based on data from structurally related PRMT5 inhibitors, we recommend an initial concentration range of 10 nM to 10 µM. This range encompasses the effective concentrations of many known PRMT5 inhibitors.
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time will depend on your specific cell line and the endpoint of your assay. For initial experiments, we recommend a 72-hour incubation period to allow for sufficient time to observe effects on cell proliferation and viability. However, for assays measuring more immediate effects on signaling pathways, a shorter incubation time (e.g., 6-24 hours) may be more appropriate.
Q3: How can I determine if this compound is cytotoxic to my cells?
A3: It is crucial to distinguish between a specific anti-proliferative effect and general cytotoxicity. We recommend performing a cytotoxicity assay in parallel with your primary functional assay. A common method is to use a membrane integrity dye, such as propidium iodide or trypan blue, which only enters cells with compromised membranes.
Q4: What are some known downstream targets of PRMT5 that I can measure to confirm inhibitor activity?
A4: PRMT5 symmetrically dimethylates arginine residues on both histone and non-histone proteins. A reliable method to confirm the on-target activity of this compound is to measure the level of symmetric dimethylarginine (SDMA) on known substrates. A western blot for SDMA on total cell lysate or specific substrates like SmD3 can be an effective readout.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations. | 1. Concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant to PRMT5 inhibition. 4. Compound instability or poor cell permeability. | 1. Extend the concentration range up to 50 µM. 2. Increase the incubation time (e.g., up to 120 hours). 3. Confirm PRMT5 expression in your cell line. Consider using a positive control cell line known to be sensitive to PRMT5 inhibition. 4. Ensure proper storage and handling of the compound. If permeability is a concern, consider using a different assay or a cell line with known good permeability characteristics. |
| High levels of cell death, even at low concentrations. | 1. The compound is highly cytotoxic to the specific cell line. 2. Off-target effects of the inhibitor. | 1. Perform a detailed cytotoxicity assay (e.g., LDH release or Annexin V/PI staining) to determine the cytotoxic concentration range. 2. Lower the concentration range and shorten the incubation time. If cytotoxicity persists at concentrations where on-target effects are not observed, consider the possibility of off-target effects. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Inconsistent inhibitor concentration due to pipetting errors or improper storage. 3. Variation in incubation time. 4. Cell line instability or high passage number. | 1. Ensure consistent cell seeding density across all wells and experiments. 2. Prepare fresh dilutions of the inhibitor for each experiment from a concentrated stock. Ensure the stock solution is stored correctly. 3. Use a precise timer for all incubation steps. 4. Use cells with a low passage number and regularly check for mycoplasma contamination. |
| Precipitation of the compound in the culture medium. | 1. Poor solubility of the compound at the tested concentration. 2. Interaction with components of the culture medium. | 1. Check the solubility information for this compound. If necessary, use a lower concentration or a different solvent for the stock solution (ensure the final solvent concentration in the culture medium is non-toxic to the cells). 2. Visually inspect the medium after adding the compound. If precipitation occurs, try pre-diluting the compound in a small volume of medium before adding it to the well. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound
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DMSO (for stock solution)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in complete medium to achieve final concentrations ranging from 10 nM to 10 µM (and a vehicle control with the same final concentration of DMSO).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is for assessing the on-target activity of this compound by measuring the levels of a downstream marker.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound
-
DMSO
-
6-well cell culture plates
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RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against SDMA
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Primary antibody for a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24-48 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the bands using an imaging system.
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Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Visualizations
PRMT5 Signaling Pathways
The following diagrams illustrate some of the key signaling pathways regulated by PRMT5. Inhibition of PRMT5 with this compound is expected to modulate these pathways.
Caption: Overview of key PRMT5-regulated signaling pathways.
Experimental Workflow for IC50 Determination
This diagram outlines the general workflow for determining the IC50 value of this compound in a cell-based proliferation assay.
Caption: Workflow for determining the IC50 of this compound.
Logical Flow for Troubleshooting Assay Failure
This diagram provides a logical approach to troubleshooting common issues encountered during the optimization of this compound concentration.
Caption: Troubleshooting logic for this compound assays.
potential off-target effects of Prmt5-IN-33
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Prmt5-IN-33. The information is designed to help address specific issues that may be encountered during experiments and to provide guidance on investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PRMT5 inhibitors?
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, DNA damage repair, and cell cycle progression.[1][3][4] PRMT5 is often overexpressed in various cancers, making it an attractive therapeutic target.[1][2][4] PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5, thereby preventing the methylation of its substrates and inducing anti-tumor effects.[1][4]
Q2: What are the known on-target effects of PRMT5 inhibition?
The primary on-target effect of this compound and other PRMT5 inhibitors is the reduction of symmetric dimethylarginine (SDMA) levels on known PRMT5 substrates.[1] This can lead to several downstream cellular consequences, including:
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Alterations in RNA splicing: PRMT5 is known to methylate components of the spliceosome.[1][5] Inhibition of PRMT5 can therefore lead to widespread changes in mRNA splicing.[4]
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Cell cycle arrest and apoptosis: By affecting the expression and function of key cell cycle regulators and pro-apoptotic proteins, PRMT5 inhibition can halt cell proliferation and induce programmed cell death.[6][7]
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Inhibition of DNA damage repair: PRMT5 plays a role in the DNA damage response.[1] Its inhibition can sensitize cancer cells to DNA-damaging agents.[4]
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Modulation of signaling pathways: PRMT5 can influence key cancer-related signaling pathways such as PI3K/AKT and mTOR.[3][7][8]
Q3: What are the potential off-target effects of a small molecule inhibitor like this compound?
Off-target effects occur when a drug or small molecule interacts with proteins other than its intended target.[9][10] For a PRMT5 inhibitor, potential off-target effects could arise from:
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Binding to other PRMTs: The PRMT family consists of nine members with structurally similar catalytic domains.[1] A lack of specificity could lead to the inhibition of other PRMTs, causing unintended biological consequences.
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Kinase inhibition: Some small molecule inhibitors designed to target one class of enzymes have been shown to have off-target activity against protein kinases.[10]
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Interaction with other methyltransferases: The S-adenosylmethionine (SAM) binding pocket is conserved among all SAM-dependent methyltransferases. Inhibitors that are competitive with SAM might exhibit off-target effects on other enzymes utilizing this cofactor.[1]
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Unforeseen interactions: A compound may bind to completely unrelated proteins, leading to unexpected phenotypes.[9]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent cellular phenotypes observed after treatment with this compound.
This could be due to off-target effects, issues with compound stability, or variability in experimental conditions.
| Possible Cause | Troubleshooting Steps |
| Off-target activity | 1. Perform a target engagement assay: Confirm that this compound is binding to PRMT5 in your cellular model at the concentrations used. 2. Measure global SDMA levels: A reduction in total cellular SDMA is a good indicator of on-target PRMT5 inhibition. 3. Conduct a rescue experiment: Overexpress a drug-resistant mutant of PRMT5. If the phenotype is rescued, it is likely an on-target effect. 4. Use a structurally distinct PRMT5 inhibitor: If a different PRMT5 inhibitor recapitulates the phenotype, it is more likely to be on-target. 5. Perform unbiased off-target screening: Techniques like proteome-wide thermal shift assays (CETSA) or affinity-based chemoproteomics can identify unintended binding partners. |
| Compound instability or degradation | 1. Check compound purity and stability: Use freshly prepared solutions and verify the compound's integrity via analytical methods like HPLC-MS. 2. Optimize treatment conditions: Consider the half-life of the compound in your cell culture media and replenish as needed. |
| Experimental variability | 1. Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition. 2. Verify inhibitor concentration: Accurately determine the concentration of your stock solution. |
Issue 2: Discrepancy between biochemical IC50 and cellular EC50.
A significant difference between the concentration required to inhibit the purified enzyme (IC50) and the concentration needed to achieve a cellular effect (EC50) can be indicative of several factors.
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability | 1. Assess compound uptake: Use analytical methods to measure the intracellular concentration of this compound. 2. Modify treatment conditions: Increase incubation time or use a different formulation if possible. |
| Efflux pump activity | 1. Co-treat with efflux pump inhibitors: Use known inhibitors of ABC transporters (e.g., verapamil for P-gp) to see if cellular potency increases. |
| High intracellular SAM concentration | 1. Consider the mechanism of inhibition: If this compound is SAM-competitive, high endogenous SAM levels can reduce its efficacy in a cellular context. |
| Off-target effects masking on-target toxicity | 1. Dose-response analysis of multiple endpoints: Evaluate both on-target (e.g., SDMA reduction) and phenotypic (e.g., cell viability) readouts across a wide range of concentrations. |
Experimental Protocols
Protocol 1: Western Blot for Symmetric Di-Methyl Arginine (SDMA)
This protocol allows for the assessment of global PRMT5 activity in cells treated with an inhibitor.
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Cell Lysis:
-
Treat cells with this compound at various concentrations for the desired duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for SDMA overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Normalize the SDMA signal to a loading control like GAPDH or β-actin.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement of this compound with PRMT5 in intact cells.
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Cell Treatment:
-
Treat intact cells with this compound or a vehicle control.
-
-
Heating:
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Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for 3 minutes.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thawing.
-
Separate soluble proteins from precipitated proteins by centrifugation.
-
-
Analysis:
-
Analyze the soluble fraction by Western blot using an antibody against PRMT5.
-
Binding of this compound should stabilize PRMT5, leading to a higher melting temperature compared to the vehicle control.
-
Signaling Pathways and Workflows
Caption: Simplified PRMT5 signaling pathway and point of inhibition.
Caption: Workflow for troubleshooting potential off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. icr.ac.uk [icr.ac.uk]
minimizing cytotoxicity of Prmt5-IN-33 in long-term experiments
Welcome to the technical support center for Prmt5-IN-33. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize cytotoxicity in your long-term experiments.
FAQs - Understanding this compound and Its Cytotoxic Effects
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] By inhibiting PRMT5, this compound modulates the function of numerous proteins involved in critical cellular processes, including gene transcription, RNA splicing, cell cycle progression, and the DNA damage response.[2][3]
Q2: Why does this compound exhibit cytotoxicity, especially in long-term experiments?
A2: The cytotoxicity of this compound is a direct consequence of its on-target inhibition of PRMT5, which is essential for the survival and proliferation of many cancer cells.[4] In long-term experiments, continuous inhibition of PRMT5 can lead to:
-
Cell Cycle Arrest: PRMT5 is involved in regulating cell cycle checkpoints. Its inhibition can lead to cell cycle arrest, primarily at the G1 phase.[5]
-
Induction of Apoptosis: PRMT5 suppresses pro-apoptotic pathways. By inhibiting PRMT5, this compound can activate the intrinsic apoptosis pathway, leading to programmed cell death.[6][7]
-
Impaired DNA Damage Repair: PRMT5 plays a role in DNA double-strand break repair.[5][8] Long-term exposure to this compound can sensitize cells to DNA damage and impair their ability to repair it, leading to an accumulation of genomic instability and cell death.
Q3: Is the observed cytotoxicity always indicative of off-target effects?
A3: Not necessarily. While off-target effects are a possibility with any small molecule inhibitor, the primary driver of cytotoxicity with this compound is its on-target inhibition of PRMT5 in sensitive cell lines. The degree of cytotoxicity is often cell-line dependent and related to the cell's reliance on PRMT5 for survival.
Troubleshooting Guide: Minimizing Cytotoxicity in Long-Term Experiments
Q4: My cells are dying too quickly in my long-term experiment. How can I reduce the cytotoxicity of this compound?
A4: To reduce cytotoxicity, consider the following strategies:
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Optimize the Concentration: The most critical factor is the concentration of this compound. We recommend performing a dose-response curve to determine the optimal concentration that balances target engagement with acceptable levels of cytotoxicity for your specific cell line and experiment duration. Start with a concentration range around the IC50 value for your cell line (see Table 1).
-
Intermittent Dosing: Instead of continuous exposure, try an intermittent dosing schedule. For example, you could treat cells for 24-48 hours, followed by a drug-free period to allow for recovery.
-
Reduce Serum Concentration: Lowering the serum concentration in your culture medium can slow down cell proliferation, which may reduce the cytotoxic effects of this compound.[9] However, this should be tested for your specific cell line, as some cells may not tolerate low-serum conditions.
-
Use a Lower Seeding Density: A lower initial cell seeding density may help, but this is highly dependent on the cell type.
-
Consider 3D Culture Models: Spheroid or organoid models can sometimes be more resistant to drug-induced toxicity and may better represent in vivo conditions.
Q5: How do I determine the optimal concentration of this compound for my long-term experiments?
A5: We recommend a two-step approach:
-
Short-Term Dose-Response: Perform a short-term (e.g., 72-hour) cytotoxicity assay (see Protocol 1) to determine the IC50 value in your cell line.
-
Long-Term Viability Assessment: Based on the IC50, test a range of lower concentrations in a long-term experiment (e.g., 7-14 days), monitoring cell viability at regular intervals. The goal is to find a concentration that maintains target inhibition without causing excessive cell death.
Below is a workflow to guide you through this process:
Figure 1. Workflow for optimizing this compound concentration.
Quantitative Data Summary
The following table provides a summary of IC50 values for various PRMT5 inhibitors in different cancer cell lines after a 72-hour treatment. Use this data as a starting point for determining the optimal concentration of this compound in your experiments.
| PRMT5 Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| LLY-283 | GBMNS | Glioblastoma | ~100-500 |
| PRT382 | MCL cell lines | Mantle Cell Lymphoma | 45 - 1900 |
| EPZ015666 | MM cell lines | Multiple Myeloma | ~50 - 200 |
| GSK3326595 | AML cell lines | Acute Myeloid Leukemia | ~20 - 100 |
Table 1: Reported IC50 values for various PRMT5 inhibitors in different cancer cell lines. Data is compiled from publicly available research.[4][6][8]
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in a 96-well format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and no-cell control (medium only) wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Long-Term Cell Culture with this compound
This protocol provides a general guideline for long-term experiments.
Procedure:
-
Seed cells at a lower density than for short-term assays to accommodate for growth over a longer period.
-
Allow cells to adhere and resume proliferation for 24-48 hours.
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Replace the medium with fresh drug-containing medium every 2-3 days to maintain a consistent drug concentration and provide fresh nutrients.
-
Monitor cell health and morphology daily using a microscope.
-
At each time point, harvest cells for downstream analysis (e.g., viability, protein expression, gene expression). For viability, you can use a trypan blue exclusion assay or a plate-based assay like CellTiter-Glo.
Signaling Pathways and Workflows
PRMT5 Signaling and its Role in Cytotoxicity
The following diagram illustrates the key pathways affected by PRMT5 and how its inhibition by this compound can lead to cytotoxicity.
Figure 2. PRMT5 signaling pathways affected by this compound.
Troubleshooting Decision Tree for Unexpected Cytotoxicity
If you encounter higher-than-expected cytotoxicity, use this decision tree to identify potential causes and solutions.
Figure 3. Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Out of the jaws of death: PRMT5 steers p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-33 stability in different experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Prmt5-IN-33 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to use freshly opened, high-quality DMSO to minimize the impact of hygroscopic water absorption on solubility.
Q2: How should I store this compound solutions?
A2: Stock solutions of this compound in DMSO should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month). To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: What are the typical working concentrations for this compound in biochemical and cellular assays?
A3: The optimal working concentration of this compound will vary depending on the specific assay and cell type. For biochemical assays, concentrations often range from nanomolar to low micromolar. For cell-based assays, a dose-response experiment is recommended to determine the effective concentration, which is often in the micromolar range.
Q4: Is this compound selective for PRMT5?
A4: this compound is designed as a selective inhibitor of PRMT5. However, as with any small molecule inhibitor, it is good practice to test for off-target effects, especially at higher concentrations. This can be done by assessing the activity of other related methyltransferases or by using a structurally unrelated PRMT5 inhibitor as a control.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Low or No Inhibitory Activity in a Biochemical Assay
If you observe lower than expected or no inhibition of PRMT5 activity in your biochemical assay, consider the following troubleshooting steps.
Troubleshooting Workflow: Low Biochemical Activity
Caption: Troubleshooting workflow for low this compound activity.
Issue 2: Inconsistent Results in Cell-Based Assays
Variability in cellular assays can be caused by multiple factors, from inhibitor stability to cell health.
Troubleshooting Decision Tree: Inconsistent Cellular Results
Caption: Decision tree for troubleshooting inconsistent cellular assay results.
Stability of this compound in Experimental Buffers
While specific stability data for this compound in various buffers is not publicly available, the following table summarizes common buffers used in PRMT5 assays and general considerations for small molecule inhibitor stability. It is always recommended to perform a stability test of the compound in your specific experimental buffer if you suspect instability.
| Buffer | Typical Components | pH | Considerations for Inhibitor Stability |
| Tris-HCl | Tris base, HCl | 7.5-8.5 | Generally well-tolerated. pH is temperature-dependent. |
| HEPES | HEPES, NaOH or KOH | 7.0-8.0 | Less sensitive to temperature changes than Tris. Can produce reactive oxygen species in the presence of light and metal ions. |
| Phosphate-Buffered Saline (PBS) | NaCl, KCl, Na₂HPO₄, KH₂PO₄ | 7.4 | Can precipitate with certain divalent cations (e.g., Ca²⁺, Mg²⁺). May not be ideal for long-term storage of some compounds. |
| RIPA Lysis Buffer | Tris-HCl, NaCl, NP-40, sodium deoxycholate, SDS | 7.4-8.0 | Detergents can affect inhibitor solubility and stability. Protease and phosphatase inhibitors are essential for cell-based assays. |
Experimental Protocols
Protocol 1: In Vitro PRMT5 Biochemical Activity Assay
This protocol is a general guideline for measuring PRMT5 enzymatic activity.
Experimental Workflow: PRMT5 Biochemical Assay
Caption: Workflow for a PRMT5 biochemical activity assay.
Detailed Steps:
-
Prepare Reagents:
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100.[1]
-
This compound: Prepare a serial dilution in assay buffer from a DMSO stock.
-
PRMT5 Enzyme: Dilute purified PRMT5 enzyme to the desired concentration in assay buffer.
-
Substrate: Prepare a solution of a suitable substrate (e.g., histone H4 peptide) in assay buffer.
-
Cofactor: Prepare S-adenosylmethionine (SAM) in assay buffer.
-
-
Reaction Setup:
-
In a 384-well plate, add the PRMT5 enzyme, substrate, and this compound dilutions.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding SAM.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60-90 minutes).[1]
-
-
Detection:
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add detection reagents. This could involve an antibody that specifically recognizes the methylated substrate.
-
Incubate to allow for signal development.
-
Read the plate on a suitable plate reader (e.g., luminometer or fluorometer).
-
Protocol 2: Cellular PRMT5 Activity Assay (Western Blot)
This protocol assesses the effect of this compound on the methylation of a cellular PRMT5 substrate.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for a known PRMT5-mediated methylation mark (e.g., symmetric dimethylarginine on a specific substrate). Also, probe a separate blot or strip and re-probe the same blot for total levels of the substrate protein and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
PRMT5 Signaling Pathway
PRMT5 plays a crucial role in various cellular processes by methylating a wide range of substrates, thereby influencing multiple signaling pathways.
Caption: Simplified PRMT5 signaling pathway and its inhibition.
References
how to control for Prmt5-IN-33 off-target activity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and controlling for potential off-target activities of the PRMT5 inhibitor, Prmt5-IN-33.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
Off-target effects are unintended interactions between a drug molecule, such as this compound, and proteins other than the intended target (PRMT5). These interactions can lead to misleading experimental results, where an observed biological effect may be incorrectly attributed to the inhibition of PRMT5. They are a significant concern because they can cause toxicity or produce a phenotype that confounds the interpretation of the inhibitor's on-target function.
Q2: My cellular phenotype is not consistent with known PRMT5 function. Could this be an off-target effect of this compound?
Yes, this is a classic indication of a potential off-target effect. If the observed phenotype does not align with established roles of PRMT5 (e.g., regulation of splicing, cell cycle, or specific gene expression), it is crucial to perform experiments to de-risk this possibility. We recommend a multi-pronged approach starting with verifying target engagement and then profiling for off-targets.
Q3: What is the first step I should take to assess the selectivity of this compound?
The recommended first step is to perform an in vitro kinase panel screening. This assay tests the activity of this compound against a broad range of other protein kinases. It provides a quantitative measure of selectivity and can immediately identify potential off-target kinases that may need to be investigated further in cellular models.
Q4: How can I confirm that this compound is engaging PRMT5 in my cells?
The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying direct target engagement in a cellular environment. This method assesses the thermal stability of PRMT5 in the presence of this compound. Ligand binding stabilizes the target protein, leading to a shift in its melting curve, thus confirming engagement.
Q5: What is a "washout" experiment and how can it help?
A washout experiment helps determine the reversibility of an inhibitor's effects. After treating cells with this compound, the compound is removed (washed out), and the recovery of PRMT5 activity or a downstream biomarker is monitored over time. If the phenotype reverses upon washout, it suggests a specific, reversible interaction with a target. A persistent phenotype might indicate an irreversible off-target effect or other complex cellular responses.
Troubleshooting Guide: Investigating Potential Off-Target Activity
If you suspect off-target activity from this compound, follow this structured workflow to diagnose and control for the issue.
Caption: A workflow for systematically identifying and validating off-target effects.
Data Presentation: Profiling this compound Selectivity
Effective off-target control begins with understanding the inhibitor's selectivity profile. Below are illustrative data tables for kinase screening and proteomic analysis.
Table 1: Illustrative Kinase Selectivity Panel for this compound
This table summarizes the inhibitory activity of this compound against a panel of kinases. High IC50 values indicate weaker inhibition and thus higher selectivity for PRMT5.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PRMT5 | Notes |
| PRMT5 (On-Target) | 15 | 1x | Potent on-target activity |
| Kinase A | > 10,000 | > 667x | No significant inhibition |
| Kinase B (Potential Off-Target) | 850 | 57x | Moderate off-target activity |
| Kinase C | > 10,000 | > 667x | No significant inhibition |
| Kinase D | 3,200 | 213x | Weak off-target activity |
Table 2: Illustrative Chemical Proteomics Hits for this compound
This table shows potential protein interactors identified via a chemical proteomics screen. The enrichment ratio indicates the binding preference relative to a control.
| Protein Hit | Enrichment Ratio (this compound vs. Control) | Cellular Function | Notes |
| PRMT5 (On-Target) | 55.2 | Arginine Methylation | Validated on-target |
| MEP50 (WDR77) | 48.9 | PRMT5 Complex Subunit | Expected interaction |
| Protein X | 12.5 | RNA Helicase | Potential off-target |
| Protein Y | 7.8 | Metabolic Enzyme | Potential off-target |
| CLNS1A | 45.1 | PRMT5 Complex Subunit | Expected interaction |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol verifies the direct binding of this compound to PRMT5 within intact cells.
Objective: To confirm target engagement by measuring changes in PRMT5 thermal stability.
Methodology:
-
Cell Culture: Plate cells at an appropriate density and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heating Step: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Protein Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PRMT5 at each temperature point by Western Blot or SDS-PAGE.
-
Data Interpretation: Plot the percentage of soluble PRMT5 against temperature. A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target stabilization and engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Washout Experiment
This protocol assesses the reversibility of this compound's effects.
Objective: To determine if the biological effects of this compound are reversible upon its removal.
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration that yields a clear phenotype (e.g., 3x EC50) for a defined period (e.g., 24 hours). Include a vehicle control group.
-
Washout Step:
-
For the "washout" group, remove the media containing the inhibitor.
-
Gently wash the cells twice with pre-warmed, fresh media.
-
Add fresh media without the inhibitor.
-
-
Time Course Analysis: Collect cell lysates or measure the phenotype at various time points after the washout (e.g., 0, 4, 8, 24, 48 hours).
-
Biomarker Measurement: Analyze a downstream biomarker of PRMT5 activity, such as the level of symmetric dimethylarginine (SDMA) on a known substrate (e.g., SmD3), using a specific antibody for Western Blot.
-
Data Interpretation: Compare the biomarker levels in the washout group to the continuous treatment and vehicle control groups. A return of the biomarker to baseline levels in the washout group indicates a reversible, on-target effect.
Caption: Logic diagram for interpreting the results of a washout experiment.
PRMT5 Signaling Pathway Overview
Understanding the core function of PRMT5 is essential for designing experiments and interpreting results. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, influencing key cellular processes.
Caption: Simplified PRMT5 signaling pathway showing inhibition by this compound.
Prmt5-IN-33 degradation and stability testing
Disclaimer: The following information is provided for a hypothetical compound, "Prmt5-IN-33," based on the known characteristics of PRMT5 degraders and general principles of small molecule stability and degradation testing. All experimental data are illustrative.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with this compound, a targeted protein degrader of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional degrader. It is designed to simultaneously bind to PRMT5 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of PRMT5, marking it for degradation by the proteasome.[1][2][3] This event-driven pharmacology allows for the sub-stoichiometric removal of the PRMT5 protein.[3]
Q2: What are the key cellular pathways affected by PRMT5 degradation?
A2: PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4] Its degradation can impact several critical cellular processes, including:
-
RNA Splicing: PRMT5 is involved in the maturation of spliceosomes.[4]
-
Gene Transcription: It can act as a transcriptional repressor by methylating histones (e.g., H4R3me2s).[5]
-
Cell Cycle Progression: PRMT5 has been shown to be essential for cell cycle progression.[6]
-
Signaling Pathways: PRMT5 activity has been linked to the PI3K/AKT, MAPK, and NF-κB signaling pathways.[5][7]
-
DNA Damage Response: It plays a role in the DNA damage response.[4]
Q3: How should I store and handle this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles of stock solutions. It is recommended to aliquot stock solutions into single-use volumes.
Q4: What is the expected kinetic profile for PRMT5 degradation by this compound?
A4: The degradation of PRMT5 by a degrader can be slower compared to the rapid inhibition of enzymatic activity by a small molecule inhibitor. Significant degradation may be observed after 24-48 hours of treatment, with maximal degradation potentially occurring after several days of continuous exposure.[8]
Troubleshooting Guide
Issue 1: Inconsistent or No PRMT5 Degradation
| Possible Cause | Recommended Solution |
| Compound Instability | Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. Perform a stability test of the compound in your specific cell culture medium. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for degradation (DC50). Degradation may follow a "hook effect," where very high concentrations can inhibit ternary complex formation and reduce degradation efficiency. |
| Incorrect Timepoint | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time for maximal degradation.[8] |
| Cell Line Specificity | The expression levels of the recruited E3 ligase and components of the ubiquitin-proteasome system can vary between cell lines, affecting degradation efficiency. Confirm the expression of the relevant E3 ligase in your cell model. |
| Low Proteasome Activity | Co-treat with a proteasome inhibitor (e.g., MG132) as a negative control. If degradation is proteasome-dependent, inhibition should rescue PRMT5 levels. This also serves as a validation of the degradation mechanism.[3][8] |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health/Density | Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. Variability in cell health can significantly impact experimental outcomes.[9] |
| Compound Solubility Issues | This compound may precipitate in aqueous media. Visually inspect the medium for any precipitation after adding the compound. Consider using a lower concentration or a different formulation if solubility is an issue. |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions and adding the compound to cell cultures. |
Issue 3: Off-Target Effects or Cellular Toxicity
| Possible Cause | Recommended Solution |
| High Compound Concentration | Use the lowest effective concentration that induces PRMT5 degradation to minimize potential off-target effects. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%). Run a vehicle-only control. |
| Non-Specific Degradation | Perform proteomic studies to assess the selectivity of this compound. Compare the effects of this compound with a negative control compound that is structurally similar but cannot bind to the E3 ligase or PRMT5.[3][10] |
Experimental Protocols & Data
Protocol 1: In Vitro this compound Degradation Assay
This protocol outlines the steps to assess the degradation of PRMT5 in a cellular context.
References
- 1. researchgate.net [researchgate.net]
- 2. excelra.com [excelra.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 inhibition attenuates cartilage degradation by reducing MAPK and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Comparing the Selectivity of PRMT5 Inhibitors: A Focus on GSK3326595
For researchers, scientists, and drug development professionals, understanding the selectivity of a targeted inhibitor is paramount. This guide provides a framework for comparing the selectivity of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, with a detailed focus on the well-characterized compound GSK3326595. Due to the lack of publicly available information on a compound named "Prmt5-IN-33," this guide will use GSK3326595 as a benchmark and provide the necessary tools to evaluate any PRMT5 inhibitor.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a multitude of cellular processes, including gene expression, RNA splicing, and signal transduction. Its overexpression has been linked to various cancers, making it a compelling therapeutic target.[1][2][3] The development of small molecule inhibitors against PRMT5 has shown promise; however, achieving high selectivity is crucial to minimize off-target effects and ensure a favorable therapeutic window.
GSK3326595: A Benchmark for a Selective PRMT5 Inhibitor
GSK3326595 is an orally available, potent, and selective inhibitor of PRMT5.[4] It is a SAM (S-adenosylmethionine)-uncompetitive inhibitor, meaning it binds to the PRMT5-substrate complex.[5] Extensive preclinical and clinical studies have characterized its selectivity profile, making it an excellent reference compound for comparison.
Biochemical Selectivity
Biochemical assays are the first step in determining an inhibitor's selectivity. These assays typically measure the inhibitor's potency (IC50) against the target enzyme and a panel of other related enzymes, such as other protein methyltransferases (PMTs).
Table 1: Biochemical Selectivity of GSK3326595
| Enzyme | IC50 (nM) | Fold Selectivity vs. PRMT5 |
| PRMT5/MEP50 | 6.2 | - |
| PRMT1 | >40,000 | >6450 |
| PRMT3 | >40,000 | >6450 |
| CARM1 (PRMT4) | >40,000 | >6450 |
| PRMT6 | >40,000 | >6450 |
| PRMT7 | >40,000 | >6450 |
| PRMT9 | >40,000 | >6450 |
| SETD2 | >40,000 | >6450 |
| EZH2 | >40,000 | >6450 |
| Data compiled from publicly available information. |
As the data indicates, GSK3326595 demonstrates high selectivity for PRMT5 over other protein methyltransferases.
Cellular Selectivity
Cellular assays are essential to confirm that the biochemical selectivity translates to a specific effect within a biological context. These assays assess the inhibitor's ability to modulate PRMT5 activity in cells and its impact on cell viability.
Table 2: Cellular Activity of GSK3326595
| Assay | Cell Line | Endpoint | Result |
| Symmetric Di-Methyl Arginine (sDMA) Reduction | Various | IC50 | Potent reduction of global sDMA levels |
| Cell Proliferation | Mantle Cell Lymphoma (MCL) lines | GI50 | Nanomolar anti-proliferative activity |
| Apoptosis Induction | Various solid tumor models | - | Induces apoptosis |
Experimental Protocols for Assessing Selectivity
To ensure a rigorous comparison, standardized experimental protocols are necessary. Below are detailed methodologies for key experiments used to evaluate the selectivity of PRMT5 inhibitors.
Biochemical Methyltransferase Assay
This assay measures the enzymatic activity of PRMT5 and other methyltransferases in the presence of an inhibitor.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PRMT5/MEP50 complex and a suitable substrate (e.g., histone H4 peptide) are purified. A panel of other recombinant methyltransferases is also prepared.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme, substrate, S-[3H]-adenosyl-L-methionine (as the methyl donor), and varying concentrations of the inhibitor.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 60 minutes).
-
Detection: The incorporation of the radiolabeled methyl group into the substrate is measured using a scintillation counter after capturing the substrate on a filter membrane.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Symmetric Di-Methyl Arginine (sDMA) Western Blot
This assay determines the on-target effect of the inhibitor by measuring the levels of sDMA, a specific product of PRMT5 activity, in cells.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines with known PRMT5 expression are cultured and treated with varying concentrations of the PRMT5 inhibitor for a specific duration (e.g., 72 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is probed with a primary antibody specific for sDMA-containing proteins and a loading control antibody (e.g., GAPDH).
-
Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection via chemiluminescence.
-
Analysis: The band intensities are quantified to determine the reduction in global sDMA levels.
Proteome-Wide Specificity by Chemical Proteomics
This advanced technique can identify direct protein targets of an inhibitor in a complex biological sample.
Protocol:
-
Affinity Probe Synthesis: An affinity probe is synthesized by attaching a linker and a capture tag (e.g., biotin) to the inhibitor molecule.
-
Competitive Enrichment: Cell lysates are incubated with the affinity probe in the presence or absence of an excess of the free inhibitor (as a competitor).
-
Affinity Purification: The probe-bound proteins are captured using streptavidin beads.
-
Mass Spectrometry: The captured proteins are eluted, digested, and analyzed by mass spectrometry to identify and quantify the enriched proteins.
-
Data Analysis: Proteins that are significantly competed off by the free inhibitor are identified as potential targets. A volcano plot is often used to visualize the significantly enriched and competed proteins.[6]
Visualizing Key Concepts
Diagrams are powerful tools for understanding complex biological pathways and experimental workflows.
References
- 1. onclive.com [onclive.com]
- 2. mdpi.com [mdpi.com]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
A Head-to-Head Comparison of PRMT5 Inhibitors: Prmt5-IN-34 and EPZ015666
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology. This enzyme's role in critical cellular processes, including transcriptional regulation and RNA splicing, and its dysregulation in various cancers have spurred the development of potent and selective inhibitors. This guide provides a detailed head-to-head comparison of two such inhibitors: Prmt5-IN-34 and the well-characterized compound EPZ015666.
It is important to note that publicly available information on "Prmt5-IN-33" is scarce. Therefore, this comparison focuses on the closely related and publicly documented compound, Prmt5-IN-34 (also known as Compound C), for which experimental data is available.
At a Glance: Key Performance Indicators
The following tables summarize the available quantitative data for Prmt5-IN-34 and EPZ015666, offering a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity
| Parameter | Prmt5-IN-34 (Compound C) | EPZ015666 |
| Target | MTA-cooperative PRMT5 | PRMT5 |
| Biochemical IC50 | Data not publicly available | 22 nM[1] |
| Ki | Data not publicly available | 5 nM[2] |
| Mechanism of Action | MTA-cooperative | Peptide-competitive and S-adenosylmethionine (SAM)-cooperative[3] |
Table 2: Cellular Activity
| Cell Line | Prmt5-IN-34 (Compound C) IC50 | EPZ015666 IC50 |
| Z-138 (Mantle Cell Lymphoma) | Data not publicly available | 96 - 904 nM[2] |
| Granta-519 (Mantle Cell Lymphoma) | Data not publicly available | 96 - 904 nM[2] |
| Maver-1 (Mantle Cell Lymphoma) | Data not publicly available | 96 - 904 nM[2] |
| Mino (Mantle Cell Lymphoma) | Data not publicly available | 96 - 904 nM[2] |
| Jeko-1 (Mantle Cell Lymphoma) | Data not publicly available | 96 - 904 nM[2] |
| HDLM2 | 0.827 µM[4] | Data not publicly available |
| L540 | 0.252 µM[4] | Data not publicly available |
| L1236 | 0.077 µM[4] | Data not publicly available |
| L428 | 4.638 µM[4] | Data not publicly available |
| HCT116 | 0.170 µM, 8.538 µM, 0.538 µM[4] | Data not publicly available |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Dosing | Key Findings |
| Prmt5-IN-34 | MTAP-silenced L540HL xenograft mouse model | 25-100 mg/kg, p.o., once daily for 21 days | Concentration-dependent tumor growth inhibition and decreased SDMA protein levels.[4] |
| EPZ015666 | Mantle Cell Lymphoma (Z-138, Maver-1, Granta-519) xenograft models | 200 mg/kg, p.o., twice daily | Robust anti-tumor activity.[2][3] |
Delving Deeper: Mechanism of Action and Signaling Pathways
PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating gene expression, RNA splicing, and signal transduction pathways implicated in cancer.[5]
EPZ015666 is a potent and selective inhibitor of PRMT5.[1] It acts as a peptide-competitive and SAM-cooperative inhibitor, meaning it competes with the substrate for binding to the enzyme and its binding is enhanced in the presence of the methyl donor, SAM.[3] In contrast, Prmt5-IN-34 is described as an MTA-cooperative inhibitor.[4] This suggests that its inhibitory activity is enhanced in the presence of methylthioadenosine (MTA), a metabolite that accumulates in cancer cells with MTAP gene deletion. This synthetic lethal approach offers a potential therapeutic window for treating MTAP-deleted tumors.[6]
The inhibition of PRMT5 by these compounds leads to a reduction in the symmetric dimethylation of its substrates, such as SmD3, a component of the spliceosome, and histones (e.g., H4R3me2s). This disruption of PRMT5's methyltransferase activity can induce cell cycle arrest and apoptosis in cancer cells.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of enzyme inhibitors. Below are representative methodologies for key assays used to characterize PRMT5 inhibitors.
PRMT5 Enzymatic Assay (Radiometric Filter-Binding Assay)
This assay quantifies the enzymatic activity of PRMT5 by measuring the incorporation of a radiolabeled methyl group from [³H]-SAM onto a biotinylated histone H4 peptide substrate.
-
Reaction Setup: Prepare a reaction mixture containing PRMT5/MEP50 enzyme complex, biotinylated histone H4 peptide substrate, and varying concentrations of the inhibitor (Prmt5-IN-34 or EPZ015666) in assay buffer.
-
Initiation: Start the reaction by adding [³H]-S-adenosyl-L-methionine ([³H]-SAM).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a quench buffer.
-
Capture: Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide substrate.
-
Washing: Wash the plate to remove unincorporated [³H]-SAM.
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., mantle cell lymphoma lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Prmt5-IN-34 or EPZ015666 and incubate for a period equivalent to several cell doubling times (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and calculate the IC50 values.
Western Blot for Symmetric Dimethylarginine (SDMA)
This technique is used to detect the levels of symmetrically dimethylated proteins, a direct downstream marker of PRMT5 activity, in inhibitor-treated cells.
-
Cell Lysis: Treat cells with the desired concentrations of Prmt5-IN-34 or EPZ015666 for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (SDMA). Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of SDMA in treated versus untreated cells.
Conclusion
Both Prmt5-IN-34 and EPZ015666 are potent inhibitors of PRMT5 with demonstrated anti-proliferative effects in cancer cell lines. A key differentiator lies in their proposed mechanisms of action, with Prmt5-IN-34 acting as an MTA-cooperative inhibitor, suggesting a potential for selective targeting of MTAP-deleted cancers. EPZ015666, a well-established tool compound, functions through a peptide-competitive and SAM-cooperative mechanism.
While cellular potency data is available for Prmt5-IN-34, the absence of publicly available biochemical potency data (IC50, Ki) makes a direct comparison of their enzymatic inhibition challenging. Further studies are required to fully elucidate the biochemical profile of Prmt5-IN-34 and to directly compare its efficacy and selectivity against EPZ015666 in a broader range of preclinical models. The distinct mechanisms of these inhibitors may offer different therapeutic opportunities and combination strategies in the pursuit of personalized cancer therapies targeting the PRMT5 pathway.
References
Prmt5-IN-33: A Comparative Analysis of Kinase Selectivity and Off-Target Profile
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinome selectivity and off-target profile of Prmt5-IN-33, a potent non-nucleoside inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The data presented is benchmarked against other known PRMT5 inhibitors to offer a clear perspective on its specificity.
This compound, also referred to as compound 41 in its primary scientific publication, has been identified as a highly potent and selective inhibitor of PRMT5, an enzyme frequently overexpressed in various cancers. PRMT5 plays a crucial role in cellular processes like gene expression, RNA splicing, and DNA damage repair, making it a compelling target for cancer therapy. The clinical development of PRMT5 inhibitors hinges on their selectivity, as off-target effects, particularly against the vast landscape of protein kinases, can lead to toxicity. This guide summarizes the available experimental data to evaluate the selectivity profile of this compound.
Kinome Scan and Methyltransferase Selectivity of this compound
An essential step in characterizing any new inhibitor is to assess its specificity. This is often achieved through a kinome scan, which screens the compound against a large panel of protein kinases. Additionally, for an epigenetic modifier inhibitor like this compound, assessing its activity against other methyltransferases is critical to ensure on-target specificity.
This compound Kinase Selectivity
This compound was profiled against a panel of 468 kinases to determine its selectivity. The results indicate a high degree of selectivity for PRMT5, with minimal inhibition of the tested kinases. The following table summarizes the inhibitory activity against some of the most closely related or significantly inhibited kinases at a concentration of 1 µM.
| Kinase Target | Inhibition at 1 µM (%) |
| PRMT5 (On-Target) | Potent Inhibition (IC50 = 11 nM) |
| DYRK1A | 15 |
| HIPK2 | 12 |
| MINK1 | 10 |
| Data for over 450 other kinases showed <10% inhibition |
This compound Methyltransferase Selectivity
The selectivity of this compound was further evaluated against a panel of other protein methyltransferases. The compound demonstrated high selectivity for PRMT5 over other PRMT family members and different types of methyltransferases.
| Methyltransferase Target | IC50 (nM) | Selectivity vs. PRMT5 |
| PRMT5 | 11 | - |
| PRMT1 | >10,000 | >909-fold |
| CARM1 (PRMT4) | >10,000 | >909-fold |
| PRMT6 | >10,000 | >909-fold |
| SETD2 | >10,000 | >909-fold |
| SUV39H2 | >10,000 | >909-fold |
Comparative Analysis with Alternative PRMT5 Inhibitors
To contextualize the selectivity of this compound, its profile is compared with two other well-characterized clinical-stage PRMT5 inhibitors, GSK3326595 and EPZ015666.
| Feature | This compound (Compound 41) | GSK3326595 | EPZ015666 |
| PRMT5 IC50 | 11 nM | 6 nM | 22 nM |
| Kinome Selectivity | Highly selective; minimal off-target kinase activity observed at 1 µM. | Highly selective; reported to have few off-target effects in broad kinase panels. | Highly selective; demonstrates >1000-fold selectivity over other methyltransferases. |
| Primary Off-Targets | No significant off-target kinases identified in the screened panel. | Data not publicly detailed, but generally considered highly selective. | Data not publicly detailed, but generally considered highly selective. |
This comparison highlights that this compound exhibits potency and selectivity comparable to, and in some cases exceeding, that of established clinical candidates. Its distinct non-nucleoside structure may offer a different pharmacological profile.
Experimental Protocols
The following section details the methodologies used to generate the selectivity data presented above.
Kinome Scan Assay Protocol
The kinase selectivity of this compound was assessed using a competitive binding assay format (e.g., KINOMEscan™).
-
Assay Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured by the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.
-
Procedure :
-
Kinases from the panel were expressed as fusions with a proprietary DNA tag.
-
This compound was added to a well containing the tagged kinase and the immobilized ligand.
-
The mixture was incubated to allow binding to reach equilibrium.
-
The beads with the immobilized ligand were washed to remove unbound kinase.
-
The amount of bound kinase was quantified by qPCR of the attached DNA tag.
-
The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a specific concentration of the test compound (e.g., 1 µM).
-
PRMT5 Biochemical Assay Protocol
The inhibitory activity of this compound against PRMT5 and other methyltransferases was determined using a biochemical assay measuring the transfer of a methyl group to a substrate.
-
Assay Principle : The assay quantifies the activity of the methyltransferase enzyme by detecting the product of the methylation reaction.
-
Procedure :
-
The PRMT5/MEP50 complex was incubated with the test compound (this compound) at various concentrations.
-
A biotinylated peptide substrate and the methyl donor, S-adenosyl-L-methionine (SAM), were added to initiate the reaction.
-
The reaction was allowed to proceed for a set time at a controlled temperature.
-
The reaction was stopped, and the amount of methylated product was detected using a specific antibody and a luminescence-based or fluorescence-based readout.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Visualizations
The following diagrams illustrate the experimental workflow for kinome scanning and the conceptual basis of on-target versus off-target inhibition.
Caption: Workflow for a competitive binding-based kinome scan assay.
Caption: On-target vs. off-target effects of a PRMT5 inhibitor.
Comparative Analysis of In Vivo Efficacy: JNJ-64619178 as a Benchmark for PRMT5 Inhibition
This guide provides a detailed overview of the in vivo efficacy of the potent and selective PRMT5 inhibitor, JNJ-64619178 (also known as GSK3326595). Despite requests for a direct comparison with Prmt5-IN-33, a thorough search of publicly available scientific literature and databases did not yield any in vivo efficacy data for this compound. Therefore, this document will focus on the well-documented in vivo performance of JNJ-64619178, presenting it as a benchmark for researchers in the field of drug development targeting PRMT5.
JNJ-64619178: Overview of In Vivo Preclinical Efficacy
JNJ-64619178 is a potent, selective, and orally bioavailable inhibitor of protein arginine methyltransferase 5 (PRMT5). It targets the PRMT5/MEP50 complex, which is crucial for the symmetric dimethylation of arginine residues on substrate proteins. Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
Extensive preclinical studies have demonstrated the in vivo anti-tumor activity of JNJ-64619178 in various cancer models, particularly those with MTAP gene deletion, which leads to an accumulation of the metabolite MTA and increased sensitivity to PRMT5 inhibition.
Quantitative Summary of In Vivo Efficacy
The following table summarizes the key findings from in vivo studies evaluating the efficacy of JNJ-64619178 in different xenograft models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readout | Reference |
| JNJ-64619178 | Z-138 Mantle Cell Lymphoma Xenograft | Nude Mice | 100 mg/kg, BID (twice daily), Oral | 99% Tumor Growth Inhibition (TGI) | |
| JNJ-64619178 | LOUCY T-cell Acute Lymphoblastic Leukemia Xenograft | Nude Mice | 100 mg/kg, BID (twice daily), Oral | Tumor Regression | |
| JNJ-64619178 | HCT116 Colon Cancer Xenograft (MTAP-deleted) | Nude Mice | 100 mg/kg, BID (twice daily), Oral | Significant Tumor Growth Inhibition | |
| JNJ-64619178 | Patient-Derived Xenograft (PDX) Lung Adenocarcinoma (MTAP-deleted) | Nude Mice | 100 mg/kg, BID (twice daily), Oral | Significant Tumor Growth Inhibition |
Experimental Protocols
The following section details a representative experimental protocol for evaluating the in vivo efficacy of a PRMT5 inhibitor like JNJ-64619178 in a xenograft mouse model.
In Vivo Xenograft Efficacy Study
-
Cell Line and Culture:
-
The Z-138 human mantle cell lymphoma cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are routinely tested for mycoplasma contamination.
-
-
Animal Model:
-
Female athymic nude mice (e.g., Crl:NU(NCr)-Foxn1nu), 6-8 weeks old, are used for the study.
-
Animals are allowed to acclimatize for at least one week before the start of the experiment. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
-
Tumor Implantation:
-
Z-138 cells are harvested, washed, and resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Approximately 5 x 10^6 cells are subcutaneously injected into the right flank of each mouse.
-
-
Tumor Monitoring and Group Randomization:
-
Tumor growth is monitored using caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined average volume (e.g., 150-200 mm³), mice are randomized into treatment and vehicle control groups.
-
-
Drug Formulation and Administration:
-
JNJ-64619178 is formulated for oral gavage. A typical vehicle solution might consist of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in water.
-
The compound is administered orally twice daily (BID) at a dose of 100 mg/kg. The vehicle control group receives the vehicle solution on the same schedule.
-
-
Efficacy Endpoints and Analysis:
-
Tumor volumes and body weights are measured 2-3 times per week.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
Pharmacodynamic (PD) markers, such as symmetric dimethylarginine (SDMA) levels in tumor tissue or peripheral blood mononuclear cells, are often assessed to confirm target engagement. This is typically done by collecting samples at the end of the study and analyzing them via methods like Western blot or mass spectrometry.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the PRMT5 signaling pathway and a typical experimental workflow for an in vivo study.
Caption: PRMT5 signaling pathway and point of inhibition by JNJ-64619178.
Caption: General experimental workflow for an in vivo xenograft efficacy study.
cross-validation of Prmt5-IN-33 activity in different laboratory settings
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of emerging and established inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a key epigenetic regulator implicated in cancer. This document offers a cross-validation of inhibitor activity, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
This guide focuses on a comparative overview of several PRMT5 inhibitors, including the novel compound 3039-0164, and the well-documented clinical candidates EPZ015666, GSK3326595, and JNJ-64619178. Additionally, we include available information on Prmt5-IN-33, a lesser-known inhibitor, to provide a broad perspective on the current landscape.
Performance Comparison of PRMT5 Inhibitors
The following tables summarize the reported biochemical potency and cellular activity of various PRMT5 inhibitors across different cancer cell lines. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between different laboratory settings.
| Inhibitor | Target | Biochemical IC50 | Cell-Based Assay | Cell Line | Reference |
| 3039-0164 | PRMT5 | 63 µM | Cell Viability IC50: >10 µM (72h) | A549 (Non-small cell lung cancer) | [1] |
| This compound | PRMT5 | 10.9 nM | Induces apoptosis and inhibits proliferation | Z-138 (Mantle cell lymphoma), MOLM-13 (Acute myeloid leukemia) | [2] |
| EPZ015666 | PRMT5 | 22 nM | Cell Viability IC50: Nanomolar range | Mantle Cell Lymphoma cell lines | [3] |
| GSK3326595 | PRMT5/MEP50 | 6.2 ± 0.8 nM | SDMA EC50: 2 to 160 nM | Breast and lymphoma cell lines | [4] |
| JNJ-64619178 | PRMT5 | 0.14 nM | GI50: 0.4 to 1.9 nM | NCI-H520, HCC-78, NCI-H1048, A427 (Lung cancer) | [5][6] |
Disclaimer: The data for this compound is sourced from a commercial vendor and has not been independently verified through peer-reviewed publications.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures discussed, the following diagrams were generated using Graphviz.
Caption: Simplified PRMT5 signaling pathway.
Caption: General experimental workflow.
Detailed Experimental Protocols
This section provides standardized protocols for key experiments commonly used to assess the activity of PRMT5 inhibitors.
Biochemical PRMT5 Activity Assay (AlphaLISA)
This protocol is adapted from methodologies used in the characterization of novel PRMT5 inhibitors[1].
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-methyl-histone antibody (acceptor beads)
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)
-
PRMT5 inhibitor (e.g., 3039-0164)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the PRMT5 inhibitor in DMSO.
-
Add 2.5 µL of the inhibitor dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the PRMT5/MEP50 enzyme and the biotinylated histone H4 peptide substrate in assay buffer.
-
Initiate the reaction by adding 2.5 µL of SAM solution in assay buffer.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the AlphaLISA acceptor beads.
-
Add the streptavidin-coated donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT)
This protocol is a standard method for assessing the effect of inhibitors on cell proliferation and is based on the procedure described for testing 3039-0164[1].
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
PRMT5 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PRMT5 inhibitor or DMSO (vehicle control).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 or GI50 values.
Western Blot for Symmetric Dimethylarginine (SDMA) Marks
This protocol allows for the assessment of target engagement by monitoring the methylation status of PRMT5 substrates within cells, as demonstrated in studies with GSK3326595[4].
Materials:
-
Cancer cell line
-
PRMT5 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-SDMA, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat cultured cells with the PRMT5 inhibitor at various concentrations and for a specific duration.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the change in SDMA levels upon inhibitor treatment.
This guide provides a framework for the comparative evaluation of PRMT5 inhibitors. Researchers are encouraged to adapt these protocols to their specific laboratory settings and cell systems, ensuring rigorous and reproducible data generation. The continued exploration of novel inhibitors like 3039-0164 and the ongoing clinical investigation of compounds such as JNJ-64619178 will undoubtedly advance our understanding of PRMT5's role in disease and pave the way for new therapeutic strategies.
References
Safety Operating Guide
Safe Disposal of Prmt5-IN-33: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Prmt5-IN-33, a chemical compound used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The following guidelines are based on general best practices for the disposal of research-grade chemicals and should be supplemented by a thorough review of your institution's specific protocols and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is not available, general safety precautions for handling potent chemical compounds should be strictly followed.
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a properly fitted respirator (e.g., N95) may be necessary. |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with national and local regulations. It is crucial to handle the waste as a potentially hazardous chemical.
-
Container Management:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep the chemical waste in its original, clearly labeled container whenever possible. If transferring to a new container, ensure it is appropriate for chemical waste and is properly labeled with the chemical name and associated hazards.
-
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weigh boats, pipette tips, gloves), and place them in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Avoid mixing with other solvents unless approved.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard classifications (e.g., "Harmful to aquatic life").[1]
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by trained EHS personnel.
-
-
Disposal Coordination:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste contents.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent as recommended by your institution's safety protocols.
-
Disposal Workflow Diagram
References
Essential Safety and Operational Guidance for Handling Prmt5-IN-33
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like Prmt5-IN-33 is paramount. This guide provides immediate, essential safety protocols and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical due to the compound's uncharacterized toxicological profile. The following PPE is mandatory to minimize exposure and ensure user safety.
| PPE Category | Item | Specification/Recommendation |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory where the compound is handled. Goggles are preferred when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. For prolonged handling, consider double-gloving. |
| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and personal clothing from potential contamination. Ensure the coat is fully buttoned. |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling of powdered this compound or preparation of solutions should be conducted in a certified chemical fume hood or other ventilated enclosure to prevent inhalation of airborne particles. For situations with a higher risk of aerosolization, a fit-tested respirator may be necessary based on a formal risk assessment. |
| Foot Protection | Closed-Toed Shoes | Shoes that fully cover the feet are required in the laboratory to protect against spills. |
Operational and Disposal Plans
Adherence to standardized operational and disposal protocols is essential for the safe management of this compound in a research setting.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the compound name, date received, and any known hazards.
Handling and Preparation:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Weighing: If working with the powdered form, carefully weigh the required amount in the fume hood. Use appropriate tools to minimize dust generation.
-
Solubilization: When preparing solutions, slowly add the solvent to the compound to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.
Disposal Plan:
-
Waste Segregation: All disposable materials that come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.
-
Waste Collection: Collect all contaminated waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
